CGP71683 hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDKUNCSVFGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192322-50-2 | |
| Record name | CGP-71683A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192322502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-71683A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45B73P82A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of CGP71683 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP71683 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of CGP71683, detailing its interaction with the Y5 receptor, the subsequent effects on intracellular signaling pathways, and its physiological consequences, particularly in the context of appetite regulation. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.
Core Mechanism of Action: Competitive Antagonism of the NPY Y5 Receptor
The primary mechanism of action of CGP71683 is its competitive antagonism at the Neuropeptide Y Y5 receptor.[1][3] The Y5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Neuropeptide Y, couples to inhibitory G proteins (Gi/o).[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[1][2]
CGP71683, by binding to the Y5 receptor, prevents the binding of NPY and other endogenous agonists, thereby blocking the initiation of this downstream signaling cascade. This antagonistic action effectively reverses the physiological effects mediated by the NPY-Y5 receptor pathway, most notably the potent orexigenic (appetite-stimulating) effects of NPY.[4]
Signaling Pathway
The signaling cascade initiated by NPY binding to the Y5 receptor and its inhibition by CGP71683 is depicted below.
Quantitative Data
The affinity and selectivity of CGP71683 for the NPY Y5 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of CGP71683
| Parameter | Species | Receptor | Value (nM) | Reference |
| Ki | - | NPY Y5 | 1.3 | [1][3] |
| IC50 | Rat | NPY Y5 | 1.4 | [2] |
Table 2: Receptor Selectivity of CGP71683
| Receptor Subtype | IC50 (nM) | Selectivity vs. Y5 (fold) | Reference |
| NPY Y1 | 2765 | > 1975 | [2] |
| NPY Y2 | 7187 | > 5133 | [2] |
| NPY Y4 | 5637 | > 4026 | [2] |
Table 3: In Vitro Functional Activity
| Assay | Cell Line | Effect of CGP71683A | IC50 | Reference |
| Inhibition of [125I]-PYY binding | BT-549 (human breast cancer) | Displaces radioligand | 29 pM (high affinity site), 531 nM (low affinity site) | [1] |
| Inhibition of forskolin-stimulated cAMP accumulation | BT-549 (human breast cancer) | Blocks NPY-induced inhibition | Not explicitly stated for CGP71683A, but NPY IC50 was 52 pM | [1] |
Experimental Protocols
The characterization of CGP71683 involves several key experimental procedures. Detailed methodologies for these assays are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of CGP71683 for the NPY Y5 receptor.
Objective: To measure the ability of CGP71683 to displace a radiolabeled ligand from the Y5 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the recombinant human or rat NPY Y5 receptor (e.g., HEK293 cells).
-
Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable Y5-selective radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled NPY or another potent Y5 agonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the Y5 receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [125I]-PYY (typically at or below its Kd).
-
Increasing concentrations of this compound.
-
For total binding wells, add vehicle instead of CGP71683.
-
For non-specific binding wells, add a saturating concentration of unlabeled NPY.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CGP71683 concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay (cAMP Accumulation Assay)
This assay is used to functionally assess the ability of CGP71683 to block the NPY-mediated inhibition of adenylyl cyclase.
Objective: To measure the effect of CGP71683 on cAMP levels in cells expressing the Y5 receptor, in the presence of an adenylyl cyclase stimulator and an NPY agonist.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NPY Y5 receptor (e.g., BT-549 or HEK293-Y5).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Y5 Receptor Agonist: Neuropeptide Y (NPY).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: e.g., ELISA, HTRF, or radioimmunoassay kit.
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with the PDE inhibitor (IBMX) for a short period (e.g., 15-30 minutes) to inhibit phosphodiesterase activity.
-
Treatment: Treat the cells with the following combinations:
-
Vehicle control.
-
Forskolin alone (to stimulate basal cAMP production).
-
Forskolin + NPY (to measure inhibition of adenylyl cyclase).
-
Forskolin + NPY + increasing concentrations of CGP71683 (to measure the antagonistic effect).
-
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Normalize the cAMP levels to the forskolin-only treated group. Plot the percentage of inhibition of the NPY effect against the logarithm of the CGP71683 concentration to determine its potency in blocking the Y5 receptor-mediated signaling.
In Vivo Food Intake Studies
These studies are crucial for evaluating the physiological effect of CGP71683 on appetite.
Objective: To determine the effect of CGP71683 administration on food consumption in animal models.
Animal Model: Typically, rats or mice are used. Models of obesity, such as diet-induced obese (DIO) animals, or fasted animals are often employed to enhance the orexigenic drive.[2][4]
Materials:
-
Test Animals: e.g., Male Wistar rats or C57BL/6 mice.
-
Test Compound: this compound, dissolved in a suitable vehicle.
-
Vehicle Control.
-
Standard or High-Fat Diet.
-
Metabolic Cages for accurate food intake and activity monitoring.
Procedure:
-
Acclimatization: Acclimatize the animals to individual housing and the specific diet for a period before the experiment.
-
Fasting (if applicable): In some protocols, animals are fasted for a period (e.g., 12-24 hours) to induce a robust feeding response.
-
Compound Administration: Administer CGP71683 or vehicle via the desired route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.). Doses can range, for example, from 1 to 30 mg/kg.[4]
-
Food Presentation: Shortly after compound administration, present a pre-weighed amount of food to the animals.
-
Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the CGP71683-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound acts as a highly selective and potent competitive antagonist of the Neuropeptide Y Y5 receptor. Its mechanism of action involves the blockade of Gi protein-coupled signaling, leading to a disinhibition of adenylyl cyclase and a subsequent prevention of the decrease in intracellular cAMP levels that is normally induced by NPY. This molecular action translates into a significant physiological effect, most notably the reduction of food intake. The data and protocols presented in this guide provide a comprehensive technical overview of the core mechanism of action of CGP71683, making it a valuable tool for research in the fields of metabolism, neuroscience, and drug development.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of adenylate cyclase activity in the minute bovine ciliary epithelial cells during the pharmacological stimulation of adrenergic and cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CGP71683 Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP71683 hydrochloride is a potent and highly selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor subtype. Its high affinity for the Y5 receptor, coupled with significantly lower affinity for other NPY receptor subtypes, has established it as a critical pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, and detailed protocols for key in vitro and in vivo experimental applications. The information presented herein is intended to support researchers in the fields of neuroscience, metabolism, and drug development in the effective utilization of this compound for preclinical research.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems. It is implicated in a wide array of physiological processes, including the regulation of food intake, energy homeostasis, anxiety, and circadian rhythms. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which at least five subtypes (Y1, Y2, Y4, Y5, and Y6) have been identified and characterized in mammals.
The NPY Y5 receptor subtype has garnered significant attention due to its pronounced role in mediating the orexigenic (appetite-stimulating) effects of NPY. This compound has emerged as a cornerstone in the study of this receptor, enabling precise dissection of its functions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | N-[[trans-4-[[(4-amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide, monohydrochloride |
| Synonyms | CGP71683A (free base) |
| Molecular Formula | C₂₆H₂₉N₅O₂S·HCl |
| Molecular Weight | 512.07 g/mol |
| CAS Number | 192322-50-2 |
| Appearance | Crystalline solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (to 100 mM) |
| Storage | Store at +4°C |
Mechanism of Action
This compound is a competitive antagonist of the NPY Y5 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, NPY. This blockade inhibits the downstream signaling cascades typically initiated by NPY binding to the Y5 receptor. The selectivity of this compound for the Y5 receptor over other NPY receptor subtypes is a key attribute, allowing for targeted investigation of Y5-mediated pathways.
Figure 1: NPY Y5 Receptor Signaling Pathway and Point of Inhibition by CGP71683.
Pharmacological Profile
The defining characteristic of this compound is its high selectivity for the NPY Y5 receptor. Quantitative binding data, typically expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant), underscore this selectivity.
| Receptor Subtype | IC₅₀ (nM) | Kᵢ (nM) |
| Rat Y5 | 1.4 | 1.3 |
| Rat Y1 | 2765 | >4000 |
| Rat Y2 | 7187 | 200 |
| Rat Y4 | 5637 | - |
Data compiled from publicly available sources.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y5 receptor using membranes from cells expressing the receptor and a radiolabeled ligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).
Materials:
-
HEK293 cells stably expressing the rat or human NPY Y5 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radioligand: [¹²⁵I]-PYY
-
This compound
-
Non-specific binding control: High concentration of unlabeled NPY or PYY (e.g., 1 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-Y5 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Binding buffer (for total binding)
-
1 µM unlabeled NPY (for non-specific binding)
-
Serial dilutions of this compound or other test compounds.
-
-
Add [¹²⁵I]-PYY to all wells at a final concentration at or below its Kₑ (typically ~0.1-0.5 nM).
-
Add the cell membrane preparation to all wells (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Figure 2: Workflow for the In Vitro Radioligand Binding Assay.
In Vivo NPY-Induced Food Intake Study
This protocol is based on the methodology described by Criscione et al. (1998) and is designed to assess the ability of this compound to block the orexigenic effects of centrally administered NPY in rats.[2]
Materials:
-
Male Wistar rats (250-300g) with surgically implanted intracerebroventricular (ICV) cannulae.
-
This compound
-
Vehicle for CGP71683 (e.g., 5% DMSO, 5% Tween 80 in sterile saline)
-
Neuropeptide Y (NPY)
-
Artificial cerebrospinal fluid (aCSF)
-
Standard rat chow
-
Metabolic cages for food intake monitoring
Methodology:
-
Animal Preparation and Acclimation:
-
Surgically implant ICV cannulae targeting a lateral ventricle. Allow at least one week for recovery.
-
House rats individually in metabolic cages and allow them to acclimate for several days.
-
Handle rats daily to minimize stress.
-
-
Experimental Procedure:
-
On the day of the experiment, administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after the i.p. injection, administer NPY (e.g., 300 pmol in 5 µL aCSF) or aCSF vehicle via the ICV cannula over 1 minute.
-
Provide a pre-weighed amount of food and monitor food intake at regular intervals (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each rat at each time point.
-
Compare the food intake between the different treatment groups (Vehicle/aCSF, Vehicle/NPY, CGP71683/NPY) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Food Intake Study in a Diabetic Rat Model
This protocol, also adapted from Criscione et al. (1998), evaluates the effect of this compound on the hyperphagia associated with streptozotocin-induced diabetes in rats.[2]
Materials:
-
Male Wistar rats (200-250g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound and vehicle
-
Standard rat chow
-
Metabolic cages
-
Blood glucose monitoring system
Methodology:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Administer a single i.p. injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer. Control animals receive an injection of citrate buffer only.
-
Confirm the diabetic state 48-72 hours later by measuring blood glucose levels. Rats with blood glucose > 250 mg/dL are considered diabetic.
-
-
Food Intake Measurement:
-
Allow diabetic rats to stabilize for at least one week, during which they typically exhibit hyperphagia.
-
On the day of the experiment, administer this compound (e.g., 1, 10, 30 mg/kg, i.p.) or vehicle.
-
Measure food intake over a defined period (e.g., 24 hours).
-
-
Data Analysis:
-
Compare the 24-hour food intake between vehicle-treated and CGP71683-treated diabetic rats using statistical analysis (e.g., t-test or ANOVA).
-
Figure 3: Workflow for the Food Intake Study in a Diabetic Rat Model.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available as it is a proprietary compound. However, based on the synthesis of similar quinazoline-based NPY Y5 antagonists, a representative synthetic route can be proposed. The synthesis likely involves the coupling of a substituted quinazoline (B50416) amine with a cyclohexyl derivative bearing a sulfonyl chloride.
Conclusion
This compound is an invaluable tool for researchers investigating the NPY Y5 receptor. Its high potency and selectivity allow for precise interrogation of Y5-mediated signaling pathways and their role in various physiological and pathophysiological states. The experimental protocols provided in this guide offer a foundation for the effective use of this compound in both in vitro and in vivo studies. Further research utilizing this compound will undoubtedly continue to elucidate the complex biology of the NPY system and may pave the way for novel therapeutic strategies targeting the Y5 receptor.
References
- 1. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CGP71683 Hydrochloride: A Potent NPY Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP71683 hydrochloride, with the Chemical Abstracts Service (CAS) number 192322-50-2, is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of obesity, metabolic disorders, and neuroscience.
Chemical and Physical Properties
This compound is a synthetic molecule with the molecular formula C26H29N5O2S•HCl and a molecular weight of 512.07 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 192322-50-2 | [1][2][3][4] |
| Molecular Formula | C26H29N5O2S•HCl | [1] |
| Molecular Weight | 512.07 g/mol | [1] |
| Synonyms | CGP71683A, CGP 71683A | [2][3][4] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a competitive antagonist at the NPY Y5 receptor.[3][4] The NPY Y5 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[5]
Upon binding of the endogenous ligand NPY, the Y5 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP subsequently diminishes the activity of Protein Kinase A (PKA). In some cellular contexts, the Y5 receptor can also couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC). Both pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which is implicated in cell growth and proliferation.[7][8]
This compound competitively binds to the NPY Y5 receptor, preventing the binding of NPY and thereby inhibiting these downstream signaling events.
Quantitative Data
This compound is characterized by its high affinity and selectivity for the NPY Y5 receptor over other NPY receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) | Ki (nM) | Species | Reference |
| NPY Y5 | 1.4 | 1.3 | Rat | [2][3][4] |
| NPY Y1 | 2765 | >4000 | Rat | [2][3] |
| NPY Y2 | 7187 | 200 | Rat | [2][3] |
| NPY Y4 | 5637 | - | Rat | [2] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound for the NPY Y5 receptor.
Objective: To determine the IC50 and Ki values of this compound for the NPY Y5 receptor.
Materials:
-
Cell membranes expressing the recombinant human or rat NPY Y5 receptor.
-
Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable NPY Y5 receptor radioligand.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in binding buffer to achieve a range of final assay concentrations.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [125I]-PYY (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Food Intake Study in Rodents
This protocol outlines a general procedure to evaluate the effect of this compound on food intake in rats.
Objective: To assess the anorectic effect of this compound in a rodent model.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound.
-
Vehicle solution (e.g., saline, DMSO/Tween/saline mixture).
-
Standard rodent chow.
-
Metabolic cages for individual housing and food intake monitoring.
Procedure:
-
Acclimation: Individually house the rats in metabolic cages and allow them to acclimate for several days. Monitor their baseline food and water intake and body weight.
-
Fasting (Optional): To enhance the feeding response, rats may be fasted for a period (e.g., 12-24 hours) before the experiment.
-
Compound Administration: Prepare a solution of this compound in the appropriate vehicle. Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific dose. Administer the vehicle alone to the control group.
-
Food Presentation: At a set time after compound administration, provide a pre-weighed amount of food to each rat.
-
Measurement of Food Intake: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a GPCR antagonist like CGP71683.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the complex mechanisms of appetite regulation and energy homeostasis. This technical guide provides essential information and standardized protocols to facilitate further research and development in this promising therapeutic area.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
CGP71683 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CGP71683 hydrochloride, a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document consolidates key molecular data, explores its mechanism of action through relevant signaling pathways, and furnishes detailed protocols for essential experimental procedures.
Core Molecular and Pharmacological Data
This compound is a potent and highly selective non-peptide antagonist of the NPY Y5 receptor, making it a critical tool for investigating the physiological and pathological roles of this receptor. Its selectivity and in vivo activity have been documented in multiple studies.
| Property | Value |
| Molecular Weight | 512.07 g/mol |
| Chemical Formula | C₂₆H₂₉N₅O₂S·HCl |
| Mechanism of Action | Selective Neuropeptide Y Y5 Receptor Antagonist |
Mechanism of Action and Signaling Pathways
CGP71683 exerts its effects by blocking the binding of Neuropeptide Y to the Y5 receptor, a G-protein coupled receptor (GPCR). Activation of the Y5 receptor is implicated in various physiological processes, including food intake, anxiety, and cell migration. The downstream signaling cascades initiated by NPY binding to the Y5 receptor and subsequently inhibited by CGP71683 involve key cellular signaling nodes such as RhoA and ERK1/2.
NPY-Y5R Signaling Pathway
The binding of NPY to its Y5 receptor activates intracellular signaling pathways that can influence cell motility and proliferation. One such pathway involves the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton.
Caption: NPY-Y5R signaling cascade leading to RhoA activation.
ERK1/2 Signaling Pathway
The NPY Y5 receptor can also couple to signaling pathways that regulate cell proliferation and survival, such as the Extracellular signal-Regulated Kinase (ERK) pathway.
Caption: NPY-Y5R mediated activation of the ERK1/2 pathway.
Key Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments involving this compound.
In Vivo Food Intake Study in Rodents
This protocol outlines the procedure for assessing the effect of intracerebroventricular (ICV) administration of CGP71683 on food intake in rats.
Workflow Diagram
Caption: Workflow for in vivo food intake studies.
Methodology
-
Animals and Housing: Adult male rats are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
Drug Preparation: this compound is dissolved in an appropriate vehicle (e.g., sterile saline or artificial cerebrospinal fluid).
-
Intracerebroventricular Injection: A predetermined dose of CGP71683 or vehicle is injected into the lateral ventricle via the implanted cannula.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Analysis: Food intake is calculated and expressed as grams of food consumed. Statistical analysis (e.g., t-test or ANOVA) is used to compare the effects of CGP71683 with the vehicle control group.
RhoA Activation Assay (Pull-down)
This protocol describes the measurement of active, GTP-bound RhoA levels in cell lysates.
Methodology
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with NPY in the presence or absence of CGP71683 for the desired time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a specific Rho activation assay lysis buffer.
-
Lysate Clarification: Lysates are centrifuged to pellet cell debris, and the supernatant is collected.
-
Pull-down of Active RhoA: An aliquot of the lysate is incubated with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) conjugated to agarose (B213101) beads. The RBD specifically binds to GTP-bound (active) RhoA.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The membrane is probed with a primary antibody specific for RhoA, followed by an HRP-conjugated secondary antibody. The signal is detected using a chemiluminescence-based method. An aliquot of the total cell lysate is also run as a control for total RhoA levels.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a measure of its activation.[1]
Methodology
-
Cell Culture and Treatment: Cells are cultured and treated with NPY, CGP71683, or a combination.[1]
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[1]
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[1]
Cell Migration Assay (Transwell)
This protocol describes an in vitro assay to assess the effect of CGP71683 on NPY-induced cell migration.
Methodology
-
Cell Preparation: Cells are serum-starved for several hours, then harvested and resuspended in a serum-free medium.
-
Assay Setup:
-
A chemoattractant (e.g., NPY) is added to the lower chamber of a Transwell plate.
-
The cell suspension, with or without CGP71683, is added to the upper insert, which has a porous membrane.
-
-
Incubation: The plate is incubated for a period sufficient to allow cell migration through the pores of the membrane towards the chemoattractant.
-
Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are imaged, and the number of migrated cells is counted in several random fields. Alternatively, the stain can be eluted, and the absorbance measured to quantify migration.
References
CGP71683 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CGP71683 hydrochloride, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This guide details its chemical properties, biological activity, and relevant experimental protocols, designed to support research and development in neuroscience and metabolic disorders.
Chemical and Physical Properties
This compound is a synthetic, small-molecule compound. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-[[trans-4-[[(4-Amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide hydrochloride | |
| Synonyms | CGP71683A, CGP71683 HCL | [1] |
| CAS Number | 192322-50-2 | [1][2][3] |
| Molecular Formula | C₂₆H₂₉N₅O₂S·HCl | [2][3][4] |
| Molecular Weight | 512.07 g/mol | [1][2][4] |
| Appearance | Crystalline solid, Off-white solid | [3][4] |
| Purity | ≥98% (by HPLC) | |
| Storage | Store at +4°C or -20°C | [1][4] |
Table 1: Physicochemical Properties of this compound
Solubility
The solubility of this compound varies across different solvents, a critical consideration for the preparation of stock solutions and experimental formulations.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 51.21 mg/mL | |
| DMF | ~58.5 mM | 30 mg/mL | [3] |
| Ethanol | ~39 mM | 20 mg/mL | [3] |
| Water | Insoluble | Insoluble | [1] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.49 mM | 0.25 mg/mL | [3] |
Table 2: Solubility Data for this compound
Biological Activity and Mechanism of Action
This compound functions as a competitive and extremely selective antagonist for the Neuropeptide Y (NPY) Y5 receptor, which is a G protein-coupled receptor (GPCR).[1][5] Its high selectivity makes it a valuable tool for distinguishing Y5 receptor-mediated effects from those of other NPY receptor subtypes.
Receptor Binding Affinity
The antagonist potency of CGP71683 has been quantified through radioligand binding assays, demonstrating sub-nanomolar affinity for the rat Y5 receptor and significantly lower affinity for other NPY receptor subtypes.
| Receptor Subtype (cloned rat) | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Fold (vs. Y5) | Reference |
| NPY Y5 | 1.4 | 1.3 | - | [1][3][5] |
| NPY Y1 | 2765 | >4000 | >1975 | [3][5] |
| NPY Y2 | 7187 | 200 | >5130 | [3][5] |
| NPY Y4 | 5637 | - | >4025 | [3] |
Table 3: Receptor Binding Affinity and Selectivity
Signaling Pathway
The NPY Y5 receptor is primarily coupled to Gi/o proteins. Upon activation by its endogenous ligand, NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] It can also modulate other downstream pathways, such as the extracellular signal-regulated kinase (ERK) signaling cascade, to promote cell growth.[3] this compound competitively blocks the NPY binding site, thereby preventing these downstream signaling events.
Caption: NPY Y5 Receptor Signaling Pathway Blockade by CGP71683.
In Vivo and In Vitro Effects
-
Appetite Regulation: CGP71683 potently inhibits NPY-induced food intake following intraperitoneal (i.p.) administration in diabetic, free-feeding, and fasted rat models. A dose of 10 mg/kg (i.p.) has been shown to be effective.[3]
-
Oncology Research: In human breast cancer cell lines (BT-549 and MDA-MB-231), CGP71683 at a concentration of 0.25 µM inhibits NPY-induced cell growth and migration.[3] It has also been used to study cholangiocarcinoma cell growth.
Experimental Protocols
This section provides detailed methodologies for the preparation and use of this compound in research settings.
Preparation of Stock Solutions
Accurate preparation of stock solutions is crucial for experimental reproducibility. Due to its poor aqueous solubility, DMSO is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Determine the required concentration and volume of the stock solution (e.g., 10 mM or 100 mM).
-
Using the molecular weight (512.07 g/mol ), calculate the mass of this compound needed. For example, for 1 mL of a 10 mM stock solution, 5.12 mg is required.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[1]
Caption: Workflow for Preparing this compound Stock Solution.
Preparation of In Vivo Formulations
For animal studies, specific formulations are required for different administration routes.
A. Injectable Formulation (for i.p. or i.v. administration)
This protocol creates a clear solution suitable for injection.[1][5]
Materials:
-
100 mg/mL this compound in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
Protocol (for a final concentration of 5 mg/mL):
-
Prepare a vehicle by mixing the solvents in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[1]
-
To prepare a 1 mL working solution, begin with 400 µL of PEG300 in a sterile tube.
-
Add 50 µL of the 100 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of ddH₂O or saline to reach the final volume of 1 mL.
-
The mixed solution should be used immediately for optimal results.[1]
B. Oral Administration Formulation (Suspension)
This protocol creates a homogenous suspension for oral gavage.[1]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)
-
Mortar and pestle or homogenizer
Protocol (for a final concentration of 5 mg/mL):
-
Weigh 5 mg of this compound powder.
-
Add the powder to 1 mL of the CMC-Na solution.
-
Mix thoroughly using a vortexer, mortar and pestle, or homogenizer until a uniform and homogeneous suspension is obtained.
-
The suspension should be prepared fresh before administration.
Conclusion
This compound is a critical pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor. Its high potency and selectivity allow for precise interrogation of Y5-mediated pathways in research areas including obesity, appetite regulation, and oncology. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound in their experimental designs.
References
The Discovery and History of CGP71683 Hydrochloride: A Selective Neuropeptide Y Y5 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CGP71683 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This technical guide provides a comprehensive overview of its discovery, history, and pharmacological profile. Contrary to some initial misconceptions, this compound does not interact with the GABA-B receptor; its mechanism of action is centered on the NPYergic system, a key regulator of energy homeostasis. This document details the quantitative binding affinities, key in vivo experimental findings, and the underlying signaling pathways. Detailed experimental protocols for the characterization of this compound are also provided to facilitate further research.
Introduction: Correcting the Record on this compound
Initially, there may have been some confusion in the scientific literature regarding the target of this compound. This guide unequivocally clarifies that this compound is a selective antagonist for the Neuropeptide Y (NPY) Y5 receptor. The NPY system, comprising several receptor subtypes (Y1, Y2, Y4, Y5), is a critical modulator of various physiological processes, with the Y5 receptor playing a significant role in the regulation of food intake. The development of selective antagonists like CGP71683 has been instrumental in elucidating the specific functions of the Y5 receptor.
Discovery and History
CGP71683 emerged from research efforts to develop specific tools to investigate the physiological roles of the various NPY receptor subtypes. Its development as a highly selective Y5 receptor antagonist provided a crucial pharmacological tool to dissect the NPY-mediated signaling pathways, particularly in the context of appetite and energy balance. One of the seminal studies highlighting its properties was published by Criscione et al. in 1998, which demonstrated its potent effect on food intake in various animal models.[1]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified through various in vitro binding assays. The following tables summarize the key binding affinity data.
Table 1: Competitive Binding Affinity of this compound at Rat NPY Receptors
| Receptor Subtype | IC50 (nM) |
| Y5 | 1.4 |
| Y1 | >1000 |
| Y2 | >1000 |
| Y4 | >1000 |
Data from Criscione et al. (1998)[1]
Table 2: Ki Values of CGP71683A at Various Receptors in Rat Brain
| Receptor | Ki (nM) |
| NPY Y5 | 1.4 |
| Muscarinic | 2.7 |
| Serotonin Transporter | 6.2 |
Data from Della Zuana et al. (2001)
Mechanism of Action and Signaling Pathways
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, NPY, it initiates a cascade of intracellular signaling events. This compound acts as a competitive antagonist, binding to the Y5 receptor and preventing NPY from binding and activating it.
The primary signaling pathway of the Y5 receptor involves coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can modulate intracellular calcium levels and activate other signaling cascades, including the protein kinase C (PKC), calcium/calmodulin-dependent kinase II (CaMKII), and the extracellular signal-regulated kinase (ERK1/2) pathways. Recent studies have also implicated the activation of the RhoA pathway in NPY/Y5R-mediated effects.
Key Experimental Protocols
Radioligand Binding Assay for NPY Y5 Receptor
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound like CGP71683 for the NPY Y5 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the recombinant rat NPY Y5 receptor are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Radioligand: A suitable radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), is used at a concentration below its Kd for the Y5 receptor.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound in a multi-well plate. Non-specific binding is determined in the presence of a high concentration of unlabeled NPY. The incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of CGP71683, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo NPY-Induced Food Intake Study
This protocol describes a typical experiment to evaluate the effect of CGP71683 on NPY-induced feeding in rats.
Methodology:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used. The animals are housed individually with ad libitum access to food and water, and maintained on a regular light-dark cycle. For intracerebroventricular (ICV) injections, the rats are surgically implanted with a cannula into the lateral ventricle.
-
Drug Administration:
-
NPY: NPY is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid) and administered via ICV injection to satiated rats.
-
This compound: CGP71683 is dissolved in a suitable vehicle and administered, for example, intraperitoneally (i.p.) at a specified time before the NPY injection.
-
-
Food Intake Measurement: Immediately after the NPY injection, pre-weighed food is returned to the cages. Food intake is then measured at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
Data Analysis: The food intake data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of vehicle, NPY alone, and NPY in the presence of CGP71683.
In Vivo Efficacy: Effects on Food Intake
In vivo studies have consistently demonstrated the anorectic effects of CGP71683. In satiated rats, ICV administration of NPY potently stimulates food intake. Pre-treatment with CGP71683 significantly attenuates this NPY-induced feeding, providing strong evidence for its Y5 receptor antagonist activity in a physiological setting.[1] Furthermore, in models of hyperphagia, such as in fasted or diabetic rats, administration of CGP71683 has been shown to reduce food intake.[1]
Conclusion
This compound is a valuable research tool that has been pivotal in defining the role of the NPY Y5 receptor in the central regulation of energy balance. Its high potency and selectivity have enabled detailed pharmacological and physiological studies. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and key experimental findings, along with detailed protocols to aid in future research. It is crucial for researchers to recognize its specific action on the NPY Y5 receptor and not the GABA-B receptor to ensure accurate interpretation of experimental results.
References
The NPY Y5 Receptor's Role in Appetite: A Technical Guide for Researchers
An in-depth examination of the Neuropeptide Y Y5 receptor, a key modulator of feeding behavior and a significant target for the development of therapeutics aimed at appetite and metabolic disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the NPY Y5 receptor's function, signaling pathways, and the experimental methodologies used to investigate its role in appetite regulation.
Executive Summary
Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, exerting its effects through a family of G-protein coupled receptors (GPCRs). Among these, the NPY Y5 receptor (Y5R) has been a major focus of research due to its significant role in mediating NPY-induced food intake.[1][2] Activation of the Y5R is strongly associated with an increase in appetite and a decrease in energy expenditure.[3][4] This receptor is primarily coupled to inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This technical guide delves into the core aspects of Y5R function, presenting quantitative data on ligand interactions, detailed experimental protocols for its study, and visual representations of its signaling cascades and functional relationships.
Quantitative Data on Ligand-Receptor Interactions
The interaction of various agonists and antagonists with the NPY Y5 receptor has been characterized extensively. The following tables summarize key quantitative data, providing a comparative view of ligand binding affinities and functional potencies.
Table 1: Binding Affinities (Ki/Kd) of Select Ligands for the NPY Y5 Receptor
| Ligand | Receptor Species | Cell Line | Radioligand | Ki/Kd (nM) | Reference |
| [hPP1–17, Ala31, Aib32]NPY | Rat | HEK293 | [125I][hPP1–17, Ala31, Aib32]NPY | 1.2 (Kd) | [6] |
| NPY | Guinea Pig | COS-7 | [125I]PYY | 1.32 | |
| [cPP1–7,NPY19–23,Ala31,Aib32,Gln34]hPP | Guinea Pig | COS-7 | [125I]PYY | 1.32 | |
| [Ala31,Aib32]pNPY | Guinea Pig | COS-7 | [125I]PYY | 7.42 | |
| CGP 71683A | Rat | HEK-293 | [125I][Pro34]hPYY | High Affinity |
Table 2: Functional Potencies (IC50/EC50) of NPY Y5 Receptor Ligands
| Ligand | Assay Type | Cell Line | Effect | IC50/EC50 (nM) | Reference |
| NPY | cAMP Inhibition | CHO-K1 | Inhibition | - | |
| (D-Trp32)-Neuropeptide Y | cAMP Inhibition | Not Specified | Inhibition | - | [7] |
| CGP 71683A | Ca2+ Mobilization (Antagonist) | LMTK (human Y5R) | Inhibition | - |
Signaling Pathways of the NPY Y5 Receptor
The NPY Y5 receptor primarily signals through the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.
The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other enzymes. While the primary pathway involves cAMP inhibition, evidence also suggests that NPY receptors, in some contexts, can couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to intracellular calcium mobilization.[8] Furthermore, Y5R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the NPY Y5 receptor.
Radioligand Binding Assay
This assay determines the binding affinity (Ki or Kd) of a test compound for the NPY Y5 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the rat or human NPY Y5 receptor (e.g., HEK293, CHO-K1).
-
Radioligand: e.g., [125I][hPP1–17, Ala31, Aib32]NPY.[6]
-
Non-specific binding control: A high concentration of a non-radiolabeled NPY Y5 receptor ligand (e.g., cold NPY).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NPY Y5 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
Binding buffer.
-
Test compound at various concentrations or buffer (for total binding) or non-specific binding control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plates using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to modulate adenylyl cyclase activity through the Gi-coupled NPY Y5 receptor.
Materials:
-
Whole cells expressing the NPY Y5 receptor (e.g., CHO-K1).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (agonist or antagonist) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (provided with the kit).
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate and culture overnight.
-
Compound Treatment (Agonist Mode):
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test agonist at various concentrations.
-
Add forskolin to stimulate a basal level of cAMP production.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-treat cells with the test antagonist at various concentrations.
-
Add a known NPY Y5 receptor agonist at a fixed concentration (typically EC80).
-
Add forskolin.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.[9][10][11][12][13]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) value.
In Vivo Feeding Studies
This assay assesses the effect of NPY Y5 receptor ligands on food intake in rodents.
Materials:
-
Rodents (e.g., rats or mice).
-
Test compound (agonist or antagonist).
-
Vehicle control.
-
Intracerebroventricular (ICV) cannulae and infusion pump.[14][15][16]
-
Metabolic cages for monitoring food intake.
Procedure:
-
Animal Preparation: Surgically implant ICV cannulae into the lateral or third ventricle of the brain. Allow animals to recover for at least one week. Acclimate animals to the experimental conditions, including handling and single housing in metabolic cages.
-
Compound Administration: Dissolve the test compound in a suitable vehicle. Administer the compound via ICV infusion over a short period (e.g., 1-5 minutes).[14]
-
Food Intake Measurement: Immediately after compound administration, provide a pre-weighed amount of food. Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the food intake in the test compound-treated group to the vehicle-treated control group. Use appropriate statistical tests to determine significance.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK signaling pathway downstream of NPY Y5 receptor activation.
Materials:
-
Cells expressing the NPY Y5 receptor.
-
Test agonist.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and serum-starve overnight to reduce basal ERK phosphorylation. Treat cells with the test agonist for various time points (e.g., 5, 10, 15, 30 minutes).
-
Cell Lysis: Lyse the cells on ice and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[17][18][19][20][21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
Visualized Workflows and Logical Relationships
The following diagrams illustrate key experimental and logical flows related to NPY Y5 receptor research.
References
- 1. Role of the Y5 neuropeptide Y receptor in feeding and obesity [pubmed.ncbi.nlm.nih.gov]
- 2. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Intracerebroventricular injection of fructose stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
The Ambiguous Role of the Neuropeptide Y Y5 Receptor in Anxiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, implicated in a wide array of physiological processes, including the regulation of anxiety and stress responses. Its effects are mediated by a family of G-protein coupled receptors, among which the Y5 receptor has emerged as a complex and, at times, contentious player in the modulation of anxiety-like behaviors. This technical guide provides an in-depth examination of the current understanding of the NPY Y5 receptor's role in anxiety. It synthesizes findings from preclinical studies, details key experimental methodologies, presents quantitative data on receptor ligands, and visualizes the associated signaling pathways and experimental workflows. The evidence to date presents a nuanced picture, with both agonists and antagonists of the Y5 receptor demonstrating anxiolytic potential under different experimental contexts, suggesting that its function is highly dependent on the specific neural circuits and interactions with other receptor systems, particularly the NPY Y1 receptor. This guide aims to equip researchers and drug development professionals with a comprehensive resource to navigate the complexities of NPY Y5 receptor pharmacology and its potential as a therapeutic target for anxiety disorders.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter abundantly expressed in the mammalian brain, particularly in regions associated with emotional processing and stress regulation, such as the amygdala, hippocampus, and hypothalamus.[1] NPY exerts its effects through at least five G-protein coupled receptor subtypes (Y1, Y2, Y4, Y5, and Y6).[1][2] While the anxiolytic effects of NPY are well-documented and primarily attributed to the Y1 receptor, the role of the Y5 receptor remains a subject of intensive investigation and debate.[1][3]
Initial hypotheses positioned the Y5 receptor as a key mediator of NPY's effects on food intake. However, subsequent research has unveiled its involvement in a broader range of functions, including the modulation of anxiety. The data on the Y5 receptor's role in anxiety are multifaceted and at times contradictory.[3] Some studies using selective Y5 receptor agonists have reported anxiolytic-like effects in various behavioral paradigms.[4] Conversely, other research has demonstrated that Y5 receptor antagonists can also produce anxiolytic outcomes.[3] Furthermore, genetic knockout and overexpression studies have yielded inconsistent results, adding to the complexity of defining a clear-cut role for this receptor in anxiety-related behaviors.[3]
Recent evidence points towards a more intricate mechanism involving interactions with other neurotransmitter systems and a particularly significant interplay with the NPY Y1 receptor.[3][5] The co-expression and potential heterodimerization of Y1 and Y5 receptors in brain regions critical for anxiety suggest a synergistic or modulatory relationship that is crucial for their overall effect.[6] This guide will delve into the experimental evidence, quantitative data, and methodological considerations that are essential for a thorough understanding of the NPY Y5 receptor in the context of anxiety research and therapeutic development.
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor, like other NPY receptors, is a member of the G-protein coupled receptor (GPCR) superfamily. It primarily couples to inhibitory Gi/o proteins.[6][7] Activation of the Y5 receptor by NPY or a selective agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence neuronal excitability through effects on ion channels. Specifically, Gi/o protein activation can lead to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, generally resulting in a hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[7][8]
Quantitative Data on NPY Y5 Receptor Ligands
The development of selective ligands for the NPY Y5 receptor has been instrumental in elucidating its role in anxiety. The following tables summarize quantitative data for key agonists and antagonists that have been utilized in preclinical anxiety models.
Table 1: NPY Y5 Receptor Agonists
| Compound | Receptor Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Species | Key Findings in Anxiety Models | Reference(s) |
| [cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]hPP | Y5: ~1 | Y5 EC50: ~10 | Rat | Anxiolytic-like effects in elevated plus maze and open field tests. | [4] |
| BWX-46 | Y5: 1.2 | Y5 EC50: 2.5 | Rat | Anxiolytic effects in social interaction test. | [3] |
Table 2: NPY Y5 Receptor Antagonists
| Compound | Receptor Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Species | Key Findings in Anxiety Models | Reference(s) |
| L-152,804 | Y5: 25 | Y5 IC50: 30 | Rat | Failed to modify anxiety in social interaction and elevated plus maze tests. | [3] |
| CGP71683A | Y5: 1.1 | Y5 IC50: 2.4 | Rat | Anxiolytic effect in the social interaction test. | [3] |
| JNJ-31020028 | Y2: 6 (>100-fold selectivity vs Y1, Y4, Y5) | Y2 pKB: 8.04 | N/A | Primarily a Y2 antagonist, but selectivity data is relevant for distinguishing Y5 effects. | [9] |
Key Experimental Protocols
The assessment of anxiety-like behavior in rodents relies on a battery of well-validated behavioral paradigms. The following sections provide detailed methodologies for three key assays used to investigate the role of the NPY Y5 receptor.
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms and two enclosed arms (with high walls).[10][11]
-
Procedure:
-
Key Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Open Field Test
The open field test assesses exploratory behavior and anxiety in a novel environment.
-
Apparatus: A square arena with high walls to prevent escape.
-
Procedure:
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a specified period (e.g., 5-10 minutes).
-
-
Key Parameters Measured:
-
Time spent in the center of the arena versus the periphery.
-
Total distance traveled.
-
Rearing frequency.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the center of the arena. A decrease in total distance traveled may indicate sedative effects.[12]
Social Interaction Test
This test measures social anxiety and affiliative behavior.
-
Apparatus: A familiar, dimly lit open field.
-
Procedure:
-
Two unfamiliar animals (of the same sex and treatment group) are placed in the arena.
-
Their social behaviors are recorded for a set duration.
-
-
Key Parameters Measured:
-
Time spent in active social interaction (e.g., sniffing, grooming, following).
-
Frequency of aggressive behaviors.
-
-
Interpretation: An increase in the duration of active social interaction is indicative of an anxiolytic effect.[3]
Discussion and Future Directions
The role of the NPY Y5 receptor in anxiety is evidently complex and not as straightforward as initially anticipated. The conflicting findings from studies using Y5 agonists and antagonists suggest that the net effect of modulating this receptor is highly context-dependent. Several factors may contribute to this complexity:
-
Interaction with Y1 Receptors: The co-localization and functional interaction between Y1 and Y5 receptors are critical.[5][13] Conditional knockout studies have shown that the inactivation of Y1 receptors specifically in Y5 receptor-containing neurons leads to an anxiogenic phenotype, highlighting the importance of the interplay between these two receptor subtypes.[5] Future research should focus on dissecting the specific contributions of Y1-Y5 heteromers versus their respective homomers in modulating anxiety circuits.
-
Brain Region Specificity: The expression of NPY receptors varies across different brain regions involved in anxiety. The central and basolateral nuclei of the amygdala, for instance, show distinct expression patterns of Y1 and Y5 receptors.[14] The anxiolytic or anxiogenic effects of Y5 receptor modulation may depend on the specific neuronal populations and circuits being engaged in these different regions.
-
Ligand Bias: It is possible that different Y5 receptor ligands, while classified as agonists or antagonists based on their effect on cAMP production, may differentially engage other downstream signaling pathways (biased agonism). This could lead to distinct physiological and behavioral outcomes.
-
Genetic Factors: Human genetic studies have provided preliminary evidence for an association between variants in the NPY5R gene and panic disorder.[15][16] Further investigation into how these genetic variations impact receptor function and anxiety susceptibility is warranted.
For drug development professionals, the NPY Y5 receptor remains a challenging but potentially rewarding target. The development of ligands with greater subtype selectivity and brain penetrance is crucial. A deeper understanding of the neuroanatomical and neurochemical context in which Y5 receptors operate will be essential for designing effective therapeutic strategies. It is plausible that selective modulation of Y1-Y5 receptor heteromers, or the development of biased ligands that favor specific downstream signaling pathways, could offer a more targeted and effective approach to treating anxiety disorders.
Conclusion
The NPY Y5 receptor plays a multifaceted and intricate role in the regulation of anxiety. The current body of evidence, characterized by both converging and conflicting findings, underscores the need for continued research to unravel the precise mechanisms of its action. This technical guide has provided a comprehensive overview of the key experimental findings, methodologies, and signaling pathways related to the Y5 receptor and anxiety. By presenting the available quantitative data and experimental protocols in a structured format, it is intended to serve as a valuable resource for researchers and drug developers working to understand and target the NPY system for the treatment of anxiety and other stress-related disorders. The future of NPY Y5 receptor research lies in a more nuanced approach that considers its interactions with other receptors, its brain region-specific functions, and the potential for developing novel, biased ligands.
References
- 1. A Randomized Dose-Ranging Study of Neuropeptide Y in Patients with Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles for neuropeptide Y Y1 and Y5 receptors in anxiety and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NPY-Y1 coexpressed with NPY-Y5 receptors modulate anxiety but not mild social stress response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the neuropeptide Y system in stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y produces anxiolytic effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NPY-Y1 coexpressed with NPY-Y5 receptors modulate anxiety but not mild social stress response in mice [iris.unica.it]
- 14. Neuropeptide Regulation of Fear and Anxiety: Implications of Cholecystokinin, Endogenous Opioids, and Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Panic disorders: The role of genetics and epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Psychiatry and Behavioral Sciences [pbsciences.org]
An Important Clarification Regarding CGP71683 Hydrochloride
Dear Researcher,
Thank you for your request for an in-depth technical guide on CGP71683 hydrochloride for neuroscience research, focusing on its role as a GABA B receptor antagonist.
Upon a thorough review of the scientific literature, we must highlight a critical discrepancy. The compound This compound is consistently and authoritatively identified as a potent and highly selective Neuropeptide Y (NPY) Y5 receptor antagonist , not a GABA B receptor antagonist. It is possible that this compound has been confused with other research chemicals that share the "CGP" designation, such as CGP 35348 or CGP 55845, which are indeed well-characterized GABA B receptor antagonists.
Providing a guide on this compound as a GABA B receptor antagonist would be scientifically inaccurate. To ensure the scientific integrity of the information provided, we propose to generate the detailed guide on one of the following, factually correct topics:
-
This compound as a Neuropeptide Y (NPY) Y5 receptor antagonist and its applications in neuroscience, particularly in research related to appetite, anxiety, and metabolism.
-
A well-established GABA B receptor antagonist (e.g., CGP 55845 or CGP 35348 ) and its role in neuroscience research.
To demonstrate our ability to fulfill your request on a corrected topic, we have provided a sample of the content you requested below, focusing on the general mechanism of GABA B receptor antagonism and featuring data for established antagonists.
Sample Content: A Technical Guide to GABA B Receptor Antagonists
Introduction to GABA B Receptors in Neuroscience
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It exerts its effects via two main classes of receptors: the ionotropic GABA A receptors and the metabotropic GABA B receptors. GABA B receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission.[1][2] They mediate slow and prolonged inhibitory signals.[1]
Located on both presynaptic and postsynaptic membranes, GABA B receptors are obligate heterodimers, composed of GABA B1 and GABA B2 subunits.[3] Their activation leads to a cascade of downstream signaling events, primarily through the inhibition of adenylyl cyclase and the regulation of ion channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.[1] Antagonists of the GABA B receptor block these effects, thereby preventing GABA-mediated inhibition and increasing neuronal excitability. This property makes them valuable tools for studying the role of the GABA B system in various physiological and pathological processes, including cognition, epilepsy, and pain.[2]
Quantitative Data for Select GABA B Receptor Antagonists
The following table summarizes key quantitative data for well-characterized GABA B receptor antagonists, which are often used in neuroscience research.
| Compound Name | Receptor Target | Potency (IC50) | Binding Affinity (pKi) | Notes |
| CGP 55845 hydrochloride | GABA B | 5 nM | 8.35 | Potent and selective antagonist.[4][5][6] |
| CGP 35348 | GABA B | 34 µM | - | Selective, brain-penetrant antagonist.[7][8] |
| Saclofen | GABA B | - | - | Selective antagonist. |
| SCH 50911 | GABA B | - | - | Selective, competitive, and orally bioavailable antagonist. |
Signaling Pathways
Activation of the GABA B receptor by GABA initiates a signaling cascade through its associated G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit modulates ion channel activity. Presynaptically, this results in the inhibition of voltage-gated Ca2+ channels, suppressing neurotransmitter release. Postsynaptically, it leads to the activation of G-protein-coupled inwardly-rectifying K+ (GIRK) channels, causing membrane hyperpolarization and an inhibitory postsynaptic potential. GABA B receptor antagonists, such as CGP 55845, block the initial binding of GABA, thereby preventing this entire inhibitory cascade.
Experimental Protocols
This protocol is adapted from methodologies used to study the effects of GABA B antagonists on inhibitory postsynaptic potentials (IPSPs) in rat neocortical neurons.[9]
Objective: To assess the effect of a GABA B receptor antagonist (e.g., CGP 55845A) on presynaptically-mediated paired-pulse depression of IPSPs.
1. Slice Preparation:
- Anesthetize and decapitate a young adult rat according to approved animal care protocols.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- Cut coronal slices (e.g., 300-400 µm thickness) of the neocortex using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Perform whole-cell patch-clamp recordings from pyramidal neurons in the neocortex.
- Use a stimulating electrode to evoke synaptic responses. To isolate inhibitory currents, excitatory transmission can be blocked using antagonists like CNQX and APV.
- Employ a paired-pulse stimulation paradigm (e.g., two stimuli separated by an interstimulus interval of 100-500 ms) to induce use-dependent depression of the IPSP, a phenomenon mediated by presynaptic GABA B autoreceptors.[9]
3. Pharmacological Application:
- Establish a stable baseline recording of paired-pulse depression.
- Bath-apply the GABA B receptor antagonist, CGP 55845A, at a known concentration (e.g., in the micromolar range).
- Record the paired-pulse responses in the presence of the antagonist. A reduction or abolition of paired-pulse depression indicates a successful blockade of presynaptic GABA B autoreceptors.[9]
4. Data Analysis:
- Measure the amplitude of the first and second IPSP in each pair.
- Calculate the paired-pulse ratio (IPSP2/IPSP1) before and after the application of the antagonist.
- Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the antagonist's effect.
We look forward to your feedback and are prepared to develop a comprehensive guide on the corrected topic of your choice.
References
- 1. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 6. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP71683 Hydrochloride: An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP71683 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2][3] This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of the NPY Y5 receptor, which is implicated in a variety of processes including appetite regulation, anxiety, and cell growth.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in research, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 512.07 g/mol | [1][3] |
| Molecular Formula | C₂₆H₂₉N₅O₂S·HCl | [1][3] |
| CAS Number | 192322-50-2 | [1][3] |
| Purity | ≥98% (HPLC) | [1][3] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Storage | Store at +4°C | [1][2][3] |
| Physical Appearance | Off-white solid |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively antagonizing the NPY Y5 receptor, a G-protein coupled receptor (GPCR). The NPY Y5 receptor primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, NPY, the Y5 receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5]
Furthermore, Y5 receptor activation can trigger other signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to the activation of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). These pathways can converge on the extracellular signal-regulated kinase (ERK1/2) signaling cascade, which is involved in cell growth and proliferation.[2][3][6] Additionally, the NPY/Y5R axis has been shown to activate the RhoA pathway, which is crucial for cytoskeleton remodeling and cell migration.[1][7][8]
This compound, by blocking the binding of NPY to the Y5 receptor, prevents the initiation of these downstream signaling events.
References
- 1. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 8. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP71683 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP71683 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] Its high affinity for the Y5 receptor subtype over other NPY receptors (Y1, Y2, Y4) makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor.[2][3] This document provides detailed experimental protocols for the application of this compound in both in vitro and in vivo research settings, with a focus on its use in studying feeding behavior and cancer cell biology.
Mechanism of Action
CGP71683 acts as a competitive antagonist at the NPY Y5 receptor, a G-protein coupled receptor (GPCR).[4] Activation of the Y5 receptor by its endogenous ligand, NPY, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, Y5 receptor activation can stimulate downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and migration.[4][5] By blocking the binding of NPY to the Y5 receptor, CGP71683 effectively inhibits these downstream signaling events.
NPY Y5 Receptor Signaling Pathway
Caption: NPY Y5 Receptor Signaling Pathway Antagonized by CGP71683.
Quantitative Data Summary
The following table summarizes the binding affinity and potency of this compound for various NPY receptor subtypes.
| Receptor Subtype | Ligand/Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| Y5 | CGP71683A | Radioligand Binding | Rat | 1.4 | - | [2] |
| Y1 | CGP71683A | Radioligand Binding | Rat | 2765 | >4000 | [2][4] |
| Y2 | CGP71683A | Radioligand Binding | Rat | 7187 | 200 | [2][4] |
| Y4 | CGP71683A | Radioligand Binding | Rat | 5637 | - | [2] |
| Y5 | CGP71683A | Radioligand Binding | Human | 2.9 | 1.3 | [4] |
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the binding affinity of this compound for the NPY Y5 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the rat or human NPY Y5 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin, and a selection agent like G418).
-
Phosphate-Buffered Saline (PBS).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a selective Y5 radioligand.
-
This compound.
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
-
96-well filter plates with GF/C filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
Experimental Workflow: Radioligand Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Intracerebroventricular acute and chronic administration of obestatin minimally affect food intake but not weight gain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracerebroventricular injection of fructose stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Dissolving CGP71683 Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of compound solutions is paramount for experimental success. This document provides detailed application notes and protocols for the dissolution of CGP71683 hydrochloride, a potent and selective non-peptide neuropeptide Y (NPY) Y5 receptor antagonist.
This compound is a valuable tool in neuroscience and metabolic research, primarily investigated for its role in appetite regulation.[1][2] Proper dissolution and formulation are critical for ensuring its efficacy and obtaining reproducible results in both in vitro and in vivo studies.
Physicochemical Properties and Storage
-
Molecular Formula: C₂₆H₂₉N₅O₂S・HCl[3]
-
Molecular Weight: 512.07 g/mol [4]
-
Storage of Solid Compound: Store at -20°C for up to 3 years.[4]
-
Storage of Stock Solutions: Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4][6]
Solubility Data
This compound exhibits solubility in various organic solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact solubility, particularly with DMSO.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 160 mg/mL[6] | 312.46 mM[6] | Use of newly opened, anhydrous DMSO is recommended.[4][6] Ultrasonic treatment may be required to achieve maximum solubility.[6] |
| DMF | 30 mg/mL[3] | ~58.6 mM | - |
| Ethanol | 20 mg/mL[3] | ~39.0 mM | - |
| Water | Insoluble[4] | - | - |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] | ~0.49 mM | - |
Note: The batch-specific molecular weight, which can be found on the product's certificate of analysis, should be used for precise calculations.[1]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Studies
For most cell-based assays, a high-concentration stock solution in DMSO is prepared and then diluted to the final working concentration in a cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly to facilitate dissolution.
-
If precipitation occurs, sonicate the solution in a water bath until it becomes clear.[6]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of Formulations for In Vivo Studies
The choice of vehicle for in vivo administration depends on the route of administration and the experimental design. Below are common formulations.
This formulation uses a co-solvent system to maintain the solubility of this compound in an aqueous solution.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO as described above.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (e.g., to constitute 40% of the final volume) and mix thoroughly.[4][6]
-
Add Tween-80 (e.g., to constitute 5% of the final volume) and mix until the solution is clear.[4][6]
-
Add saline to reach the final desired volume and concentration.[4][6] A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used.[6] This formulation should be used immediately.[4]
For oral gavage, a suspension in carboxymethylcellulose sodium (CMC-Na) can be prepared.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)
Protocol:
-
Weigh the required amount of this compound.
-
Add the powder to the appropriate volume of the CMC-Na solution.
-
Vortex or stir vigorously to create a homogenous suspension.[4][7]
Mechanism of Action: NPY Y5 Receptor Antagonism
This compound acts as a competitive and highly selective antagonist of the Neuropeptide Y receptor type 5 (Y5 receptor), with an IC₅₀ value of 1.4 nM for rat Y5 receptors.[1] It displays over 1000-fold selectivity for the Y5 receptor over Y1, Y2, and Y4 receptors.[1] The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand NPY, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of NPY to the Y5 receptor, this compound prevents this downstream signaling cascade. This mechanism is particularly relevant in the hypothalamus, where NPY signaling through the Y5 receptor is known to stimulate food intake.
References
Application Notes and Protocols for CGP71683 Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of stock solutions of CGP71683 hydrochloride, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document outlines the chemical and physical properties of this compound, provides protocols for preparing solutions for both in vitro and in vivo applications, and includes essential information on storage and handling. Additionally, a summary of the NPY Y5 receptor signaling pathway is provided to offer context for the mechanism of action of this antagonist.
Chemical and Physical Properties
This compound is a white to off-white solid. It is crucial to refer to the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.[2]
| Property | Value | Reference |
| Molecular Weight | 512.07 g/mol | [1][2] |
| Formula | C₂₆H₂₉N₅O₂S·HCl | [1][2] |
| CAS Number | 192322-50-2 | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage (Solid) | Store at +4°C or -20°C | [1][2][3] |
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[3] For in vivo studies, specific formulations with co-solvents are required.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (51.21 mg/mL) | [1][2] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.67 mg/mL (5.21 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.67 mg/mL (5.21 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.67 mg/mL (5.21 mM) | [1] |
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution (for in vitro use)
This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be further diluted in aqueous media for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. To minimize handling of small quantities, it is advisable to prepare a larger stock volume (e.g., 1 mL or more).
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For example, to prepare 1 mL of a 100 mM solution, add 1 mL of DMSO to 51.21 mg of this compound (adjusting for the batch-specific molecular weight).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[1]
-
Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of a Formulation for in vivo Administration
This protocol provides an example of preparing a solution suitable for intraperitoneal (i.p.) injection in animal models. This formulation uses a combination of solvents to enhance solubility and bioavailability.
Materials:
-
100 mM this compound in DMSO (prepared as in section 3.1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Solvent Preparation: Prepare a fresh solvent mixture. For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the components should be added sequentially.
-
Mixing: To prepare 1 mL of the final formulation, add the following in order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 100 mM this compound DMSO stock.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
Final Solution: The resulting solution will have a this compound concentration of 10 mM. This solution should be clear. If precipitation is observed, the formulation may not be suitable. It is recommended to prepare this formulation fresh before each experiment.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Simplified NPY Y5 receptor signaling pathway and its inhibition by CGP71683.
Mechanism of Action
This compound is a competitive antagonist of the NPY Y5 receptor with a Ki of 1.3 nM.[1] It displays over 1000-fold selectivity for the Y5 receptor over Y1, Y2, and Y4 receptors.[2] The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, couples to Gi proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Activation of the Y5 receptor has also been shown to stimulate the MAPK/ERK and RhoA signaling pathways, which are involved in cell growth, proliferation, and motility.[5][6] By blocking the binding of NPY to the Y5 receptor, this compound effectively inhibits these downstream signaling events. This makes it a valuable tool for studying the physiological and pathological roles of the NPY Y5 receptor, particularly in areas such as appetite regulation and cancer research.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GABA-B Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting receptor binding assays targeting the GABA-B receptor, a critical G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission. While the specific compound CGP71683 hydrochloride was the focus of the query, publicly available binding affinity data (Kᵢ or IC₅₀ values) for this particular ligand could not be located in the reviewed literature. Therefore, this document will provide a representative protocol using the well-characterized and potent GABA-B receptor antagonist, [³H]CGP54626 , as the radioligand. The methodologies described are broadly applicable for characterizing the binding of novel compounds, such as this compound, to the GABA-B receptor.
GABA-B Receptor Signaling Pathway
GABA-B receptors are heterodimeric GPCRs composed of GABA-B1 and GABA-B2 subunits, which couple to Gᵢ/ₒ proteins.[1][2][3] Ligand binding to the GABA-B1 subunit initiates a conformational change, leading to the activation of the associated G-protein on the GABA-B2 subunit.[2] This activation results in the dissociation of the Gαᵢ/ₒ and Gβγ subunits, which then modulate downstream effectors to produce a net inhibitory effect on neuronal activity.[2]
Key downstream signaling events include:
-
Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K⁺ ions and hyperpolarization of the postsynaptic membrane.[3]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1) calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.
Figure 1. GABA-B Receptor Signaling Pathway.
Quantitative Data for GABA-B Receptor Ligands
The following table summarizes binding affinity data for commonly used GABA-B receptor antagonists in radioligand binding assays. This data is provided as a reference for comparison when evaluating new compounds.
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| CGP54626 | [³H]CGP54626 | Bullfrog Brain Membranes | 2.97 (Kd) | - | [4] |
| CGP55845 | [³H]CGP54626 | Bullfrog Brain Membranes | - | ~3 | [4] |
| CGP52432 | [³H]CGP54626 | Bullfrog Brain Membranes | - | ~30 | [4] |
| CGP35348 | [³H]CGP54626 | Bullfrog Brain Membranes | - | ~300 | [4] |
Note: Data for this compound is not currently available in the public literature reviewed.
Experimental Protocols
A competitive radioligand binding assay is a robust method to determine the affinity (Kᵢ) of a test compound for a receptor.[5][6] This protocol describes a filtration-based assay using [³H]CGP54626 to label GABA-B receptors in a membrane preparation from brain tissue or cells expressing recombinant receptors.
Materials and Reagents
-
Radioligand: [³H]CGP54626
-
Receptor Source: Frozen brain tissue (e.g., rat cortex) or cell pellets from a cell line stably expressing GABA-B1 and GABA-B2 subunits.
-
Test Compound: this compound (or other unlabeled competitor)
-
Non-specific Binding Control: GABA (10 mM)
-
Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.[7][9]
-
Scintillation Cocktail
-
Liquid Scintillation Counter
Experimental Workflow
References
- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GABA(B) receptors function as a heteromeric assembly of the subunits GABA(B)R1 and GABA(B)R2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pnas.org [pnas.org]
- 7. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: CGP71683 Hydrochloride in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP71683 hydrochloride is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) receptor type 5 (Y5 receptor), with a Ki of 1.3 nM.[1] It exhibits over 1000-fold selectivity for the Y5 receptor over Y1, Y2, and Y4 receptors. While this compound is not directly used as a staining agent in immunohistochemistry (IHC), it serves as a critical tool for investigating the functional roles of the Y5 receptor in various physiological and pathological processes. In the context of IHC, this compound is primarily utilized as a pharmacological tool to modulate the NPY-Y5 receptor signaling pathway, allowing researchers to observe subsequent changes in the expression and localization of downstream target proteins within tissue sections.
These application notes provide a comprehensive overview of how to utilize this compound in conjunction with immunohistochemistry to study the NPY-Y5 receptor signaling pathway.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the Y5 receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, Neuropeptide Y, to the Y5 receptor typically initiates a cascade of intracellular events. By blocking this interaction, this compound inhibits these downstream signaling pathways. The Y5 receptor is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
The NPY-Y5 receptor signaling pathway plays a significant role in regulating food intake, energy homeostasis, and has been implicated in various conditions including obesity, diabetes, and cancer.[2]
NPY-Y5 Receptor Signaling Pathway
Caption: NPY-Y5 receptor signaling pathway and the inhibitory action of CGP71683.
Application in Immunohistochemistry
The primary application of this compound in IHC is to facilitate the study of the Y5 receptor's role in cellular processes by observing changes in protein expression patterns. A typical experimental design involves treating cells or animal models with this compound and then performing IHC to detect changes in the levels and subcellular localization of proteins downstream of the Y5 receptor signaling pathway or other interacting pathways.
Potential Research Applications:
-
Neuroscience: Investigating the role of the Y5 receptor in neuronal signaling, appetite regulation, and anxiety by observing changes in neurotransmitter-related enzymes or receptors in specific brain regions.
-
Oncology: Studying the involvement of the NPY-Y5 axis in tumor growth and invasion by examining the expression of proliferation markers (e.g., Ki-67) or apoptosis-related proteins (e.g., cleaved caspase-3) in cancer tissues following treatment.
-
Metabolic Research: Elucidating the mechanisms of energy homeostasis by analyzing the expression of metabolic enzymes or signaling proteins in tissues like the hypothalamus, adipose tissue, or liver.
Experimental Protocols
The following is a generalized protocol for an experiment utilizing this compound followed by immunohistochemical analysis. This protocol should be optimized based on the specific tissue, target protein, and primary antibody used.
Part 1: In Vivo or In Vitro Treatment with this compound
1.1. Reagent Preparation:
-
Prepare a stock solution of this compound. It is soluble in DMSO (100 mg/mL).[1] For in vivo studies, further dilution in a vehicle suitable for administration (e.g., saline, PEG300/Tween80/water mixture) is necessary.[1]
1.2. Treatment:
-
In Vitro: Treat cultured cells with the desired concentration of this compound for a specified duration. Include a vehicle-only control group.
-
In Vivo: Administer this compound to the animal model via an appropriate route (e.g., intraperitoneal injection). The dosage and treatment schedule will depend on the specific research question and animal model. Include a vehicle-treated control group.
1.3. Tissue/Cell Collection and Fixation:
-
Following the treatment period, harvest the tissues or cells of interest.
-
For IHC, proper fixation is crucial. A common fixative is 10% neutral buffered formalin.[3]
-
Proceed with either paraffin-embedding for formalin-fixed, paraffin-embedded (FFPE) sections or cryopreservation for frozen sections.
Experimental Workflow
Caption: General workflow for an experiment involving CGP71683 treatment followed by IHC.
Part 2: Immunohistochemistry Protocol (for FFPE tissues)
2.1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol (B145695): 2 changes for 10 minutes each.
-
Immerse in 95% ethanol: 1 change for 5 minutes.
-
Immerse in 70% ethanol: 1 change for 5 minutes.
-
Rinse with distilled water.
2.2. Antigen Retrieval:
-
This step is crucial for unmasking epitopes. The method (heat-induced or enzymatic) and buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) must be optimized for the specific primary antibody.
-
Heat-Induced Epitope Retrieval (HIER) Example:
-
Immerse slides in a container with sodium citrate buffer (10mM, pH 6.0).[4]
-
Heat in a microwave, pressure cooker, or water bath. Do not allow the slides to boil dry.
-
Cool slides for 20-30 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
2.3. Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes (for chromogenic detection using HRP).
-
Rinse with wash buffer.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
2.4. Primary Antibody Incubation:
-
Dilute the primary antibody against the protein of interest to its optimal concentration in antibody dilution buffer.
-
Incubate the sections with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.
2.5. Detection:
-
The choice of detection system (e.g., polymer-based or avidin-biotin complex) and visualization method (chromogenic or fluorescent) will depend on the experimental requirements.
-
Chromogenic Detection (HRP) Example:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[5]
-
Rinse with wash buffer.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Rinse with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
2.6. Counterstaining:
-
Lightly counterstain the sections with a suitable nuclear stain (e.g., hematoxylin) to visualize tissue morphology.
-
Rinse with water.
-
"Blue" the hematoxylin (B73222) in a suitable buffer or tap water.
2.7. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
Data Presentation and Quantitative Analysis
To ensure objective and comparable results, quantitative analysis of IHC staining is recommended. This can be achieved through manual scoring by a pathologist or by using digital image analysis software.
Table 1: Example IHC Scoring Parameters
| Parameter | Description | Scoring Scale |
| Staining Intensity | The intensity of the chromogenic or fluorescent signal. | 0 (No staining), 1 (Weak), 2 (Moderate), 3 (Strong) |
| Percentage of Positive Cells | The proportion of cells showing positive staining. | 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), 4 (>75%) |
| H-Score | A composite score calculated as: Σ (Intensity Score x Percentage Score). | Ranges from 0 to 300 (or 400 depending on the scale). |
Table 2: Hypothetical Quantitative Data from an Experiment
| Treatment Group | Target Protein | Average H-Score (n=6) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | Protein X | 210 | 25 | - |
| CGP71683 (10 mg/kg) | Protein X | 125 | 20 | <0.05 |
| Vehicle Control | Protein Y | 80 | 15 | - |
| CGP71683 (10 mg/kg) | Protein Y | 75 | 18 | >0.05 (ns) |
This table presents hypothetical data for illustrative purposes.
Troubleshooting
For common IHC issues such as high background, weak or no staining, and non-specific staining, refer to standard IHC troubleshooting guides. Optimization of fixation, antigen retrieval, antibody concentrations, and blocking steps is critical for obtaining reliable results.
Conclusion
This compound is a valuable pharmacological tool for elucidating the functions of the NPY-Y5 receptor. When combined with immunohistochemistry, it allows for the investigation of the downstream consequences of Y5 receptor blockade at the cellular and tissue level. The protocols and guidelines presented here provide a framework for designing and conducting such experiments, contributing to a deeper understanding of NPY-Y5 receptor biology in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative in vivo immunohistochemistry of epidermal growth factor receptor using a receptor concentration imaging approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcepta.com [abcepta.com]
- 5. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
CGP71683 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of CGP71683 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing conflicting solubility information for this compound in DMSO from different suppliers. What is the correct solubility?
A1: It is a common observation that solubility data for this compound in DMSO varies between suppliers, with reported values ranging from ≥ 2.67 mg/mL to 160 mg/mL.[1][2] This discrepancy can arise from differences in the crystalline form of the compound, purity, and the experimental conditions used to determine solubility. For best results, it is recommended to perform small-scale solubility tests with your specific batch of the compound before preparing a large stock solution.
Q2: My this compound is not dissolving completely, or it precipitated out of solution upon storage. What should I do?
A2: If you experience incomplete dissolution or precipitation, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of this compound.[2][3] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Gentle warming: Gently warm the solution to aid dissolution.
-
Sonication: Use an ultrasonic bath to help break up any clumps and enhance dissolution.[2]
-
Proper storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[2] For long-term storage, -80°C is recommended.[2]
Q3: Can I dissolve this compound in water or ethanol (B145695) for my in vitro experiments?
A3: this compound is reported to be insoluble in water and ethanol.[3][4] Therefore, these solvents are not recommended for preparing stock solutions. DMSO is the most commonly used solvent for in vitro studies.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Direct injection of a DMSO stock solution is not recommended for animal studies due to potential toxicity. It is necessary to prepare a formulation in a vehicle suitable for in vivo administration. Several formulations have been reported, often involving a co-solvent system. Please refer to the detailed protocols in the "Experimental Protocols" section below.
Solubility Data
The following tables summarize the reported solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |
| DMSO | ≥ 2.67 to 160 | ≥ 5.21 to 312.46 | [1][2][3] |
| Water | Insoluble | Insoluble | [3][4] |
| Ethanol | Insoluble | Insoluble | [3][4] |
Table 2: Formulations for In Vivo Use
| Formulation Components | Final Concentration of CGP71683 | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.67 mg/mL (≥ 5.21 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.67 mg/mL (≥ 5.21 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.67 mg/mL (≥ 5.21 mM) | [2] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5 mg/mL (9.76 mM) | [3] |
Experimental Protocols
This section provides detailed methodologies for preparing solutions of this compound.
1. Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Materials:
-
This compound (Molecular Weight: 512.07 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 5.12 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube or sonicate for brief periods.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
2. Preparation of a Formulation for In Vivo Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 2.67 mg/mL solution):
-
Prepare a 26.7 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a sterile tube, add 100 µL of the 26.7 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Visualizations
Signaling Pathway of the NPY Y5 Receptor
This compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, which is a G-protein coupled receptor (GPCR). Upon activation by NPY, the Y5 receptor can initiate several downstream signaling cascades.
Caption: NPY Y5 receptor signaling pathway.
Experimental Workflow: Preparing an In Vivo Formulation
The following diagram outlines the general workflow for preparing a this compound formulation for in vivo use.
References
Technical Support Center: Optimizing CGP71683 Hydrochloride Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CGP71683 hydrochloride, a selective Neuropeptide Y Receptor Y5 (NPY5R) antagonist, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] By binding to the NPY5R, it blocks the downstream signaling pathways typically initiated by the binding of NPY.
Q2: What is the primary in vitro application of this compound?
A2: In vitro, this compound is primarily used to investigate the physiological and pathological roles of the NPY5R. This includes studying its involvement in cell proliferation, migration, and signaling cascades in various cell types, particularly in cancer research.[1][3][4][5][6]
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to keep the final concentration of DMSO as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound upon dilution in aqueous media. | This compound has low aqueous solubility. Diluting a concentrated DMSO stock directly into a large volume of aqueous buffer or cell culture medium can cause it to precipitate. | - Prepare intermediate dilutions in a co-solvent or a small volume of the final medium.- Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cell line.- Vortex or gently warm the solution during dilution to aid solubility. |
| High background or inconsistent results in the assay. | - Cell line instability: The expression level of NPY5R may vary with passage number.- Reagent variability: Inconsistent quality of agonists, antagonists, or other assay components.- DMSO effects: High concentrations of DMSO can affect cell health and assay performance. | - Use cells within a consistent and low passage number range.- Qualify each new batch of critical reagents.- Perform a DMSO tolerance test for your specific cell line and keep the final concentration consistent across all wells, including controls. |
| No observable effect of this compound. | - Low NPY5R expression: The cell line used may not express the NPY5R at a sufficient level.- Inactive compound: Improper storage or handling may have degraded the compound.- Suboptimal assay conditions: The concentration of the agonist or the incubation time may not be optimal. | - Confirm NPY5R expression in your cell line using qPCR or Western blot.- Use a fresh aliquot of the compound and verify its activity in a positive control experiment.- Optimize the agonist concentration (typically EC80 for antagonist assays) and incubation times. |
| Unexpected agonist activity. | In some G protein-coupled receptor (GPCR) systems, antagonists can exhibit partial or inverse agonism, especially in assays with high basal activity. | - Characterize the basal activity of your assay system.- Test this compound alone to assess for any intrinsic activity.- Use a different assay readout to confirm the observed effect. |
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of this compound
| Cell Line | Assay Type | Agonist | IC50 | Reference |
| BT-549 (Breast Cancer) | Cell Growth Inhibition | - | Dose-dependent | [1][2] |
| MDA-MB-231 (Breast Cancer) | Cell Migration Inhibition | NPY | Concentration-dependent | [1][4] |
| SK-N-BE(2) (Neuroblastoma) | Spontaneous Migration | NPY (10⁻⁷ M) | ~10⁻⁶ M | [5][6] |
| CHO-K1/Y5R-EGFP | Cell Migration | - | ~10⁻⁶ M | [5][6] |
Note: Specific IC50 values for cell growth inhibition in BT-549 cells were not explicitly stated in the cited literature but were described as dose-dependent.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound on Cell Viability using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of NPY5R-expressing cells, such as the BT-549 breast cancer cell line.
Materials:
-
This compound
-
NPY5R-expressing cells (e.g., BT-549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism).
-
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Workflow for IC50 Determination.
Caption: Troubleshooting Common Issues.
References
- 1. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGP71683 Hydrochloride Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP71683 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during dose-response curve experiments for this selective Neuropeptide Y (NPY) Y5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the Y5 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, Y5 receptor activation can stimulate the extracellular signal-regulated kinase (ERK)1/2 signaling pathway.[1] CGP71683 competitively binds to the Y5 receptor, blocking the effects of NPY and other Y5 agonists.
Q2: What are the key pharmacological parameters of this compound?
A2: The following table summarizes the reported binding affinities of CGP71683 for various NPY receptor subtypes.
| Receptor Subtype | IC50 (nM) |
| Rat Y5 | 1.4 |
| Rat Y1 | 2765 |
| Rat Y2 | 7187 |
| Rat Y4 | 5637 |
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at +4°C. Once dissolved, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Which cell lines are suitable for generating a CGP71683 dose-response curve?
A4: Cell lines endogenously expressing the NPY Y5 receptor or recombinant cell lines overexpressing the Y5 receptor are suitable. Commonly used recombinant cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.[2][3][4]
Troubleshooting Guide
This guide addresses common problems encountered when generating a dose-response curve for this compound.
Problem 1: No or very weak antagonist effect observed.
| Possible Cause | Troubleshooting Step |
| Degradation of NPY agonist | NPY is a peptide and susceptible to degradation by proteases. Add a protease inhibitor cocktail to your assay buffer. For plasma samples with high dipeptidyl peptidase IV (DPP-IV) activity, include a specific DPP-IV inhibitor like sitagliptin (B1680988) (10 µM) and a neutral endopeptidase (NEP) inhibitor like thiorphan (B555922) (1 µM).[5] |
| Incorrect agonist concentration | The concentration of the NPY agonist used to stimulate the cells is critical. If the agonist concentration is too high, it can be difficult to see a rightward shift in the dose-response curve with the antagonist. Use an agonist concentration that gives approximately 80% of the maximal response (EC80). |
| Poor solubility of CGP71683 | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous assay buffer. Visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects. |
| Receptor desensitization/internalization | Prolonged exposure to the agonist can lead to receptor desensitization and internalization, reducing the observable antagonist effect. Optimize the incubation time for both the antagonist and agonist. The NPY Y5 receptor has been shown to internalize upon agonist binding.[2][3] |
| Low receptor expression | If using a recombinant cell line, verify the expression level of the Y5 receptor. Low expression will result in a small assay window. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell plating | Ensure a uniform cell monolayer by proper cell counting and gentle mixing before plating. Edge effects in microplates can also contribute to variability; consider not using the outermost wells. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of the antagonist and agonist. |
| Incomplete mixing of reagents | Gently mix the plate after adding each reagent to ensure uniform distribution. |
| Temperature fluctuations | Maintain a consistent temperature throughout the assay, as temperature can affect enzyme kinetics and receptor binding. |
Problem 3: The dose-response curve does not reach a full plateau (incomplete inhibition).
| Possible Cause | Troubleshooting Step |
| Insufficient antagonist concentration range | Extend the concentration range of CGP71683 to higher concentrations to ensure you are capturing the top of the curve. |
| Non-competitive antagonism | While CGP71683 is a competitive antagonist, experimental artifacts can sometimes mimic non-competitive behavior. Perform a Schild analysis to confirm the mechanism of antagonism. A slope of 1 in the Schild plot is indicative of competitive antagonism.[6] |
| Compound interference with the assay signal | Test CGP71683 alone at the highest concentration used in the assay to check for any intrinsic activity or interference with the detection method (e.g., fluorescence or luminescence). |
Experimental Protocols
Key Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ligand internalization by cloned neuropeptide Y Y5 receptors excludes Y2 and Y4 receptor-selective peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internalization of neuropeptide Y Y1 and Y5 and of pancreatic polypeptide Y4 receptors is inhibited by lithium in preference to sodium and potassium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Technical Support Center: CGP71683 Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CGP71683 hydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and extremely selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] Its primary mechanism of action is to competitively block the binding of NPY to the Y5 receptor, thereby inhibiting its downstream signaling pathways.[2] This selectivity is crucial, as it displays over 1000-fold greater affinity for the Y5 receptor compared to the Y1, Y2, and Y4 receptor subtypes.[1]
Q2: I am observing weaker than expected effects in my in vivo feeding studies. Is this a known issue?
While this compound has been shown to potently inhibit NPY-induced food intake in rats, the broader class of NPY Y5 receptor antagonists has demonstrated limited clinical efficacy for weight loss in humans.[3] For example, the Y5 antagonist MK-0557 only produced modest weight loss in a one-year clinical trial.[3] This suggests that targeting the NPY Y5 receptor alone may not be sufficient to produce robust, clinically significant effects on body weight.[4] Therefore, observing a less pronounced effect than anticipated may be related to the complex, multifactorial regulation of appetite and energy homeostasis, rather than a specific issue with the compound itself. Some studies suggest that optimal therapeutic effects might require the blockade of both Y1 and Y5 receptors.[3]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, with a maximum concentration of 100 mM.[1][2] For long-term storage, the solid powder should be stored at +4°C.[1] Stock solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for up to one month.[2] It is critical to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and inconsistent experimental results.[2]
Q4: Are there any known off-target effects for this compound?
This compound is characterized by its high selectivity for the NPY Y5 receptor.[1] One vendor has erroneously listed it as a selective α2-adrenergic antagonist, however, this is not supported by the primary literature and other major suppliers who consistently report its high selectivity for the NPY Y5 receptor.[5] Researchers should always consult the certificate of analysis provided by the supplier for batch-specific purity data.
Q5: What is the effect of this compound on cardiovascular parameters like blood pressure?
Currently, there is a lack of specific studies investigating the direct effects of this compound on blood pressure and other cardiovascular parameters. The broader class of NPY receptor antagonists has been explored for potential applications in cardiovascular health due to NPY's role in vasoconstriction.[6] However, without direct experimental evidence for this compound, no definitive statement can be made. Researchers investigating cardiovascular effects should establish a baseline and carefully monitor these parameters throughout their experiments.
Troubleshooting Guide
Inconsistent In Vitro Results
| Problem | Potential Cause | Troubleshooting Steps |
| Low Potency or Efficacy | Compound Degradation: Repeated freeze-thaw cycles of stock solutions. Improper storage temperature. | 1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2]2. Ensure stock solutions are stored at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]3. Prepare fresh dilutions for each experiment from a stable stock. |
| Solubility Issues: Precipitation of the compound in aqueous media. | 1. Ensure the final concentration of DMSO in your cell culture media is low and non-toxic to your cells.2. For aqueous buffers, ensure the final concentration of this compound does not exceed its solubility limit. Sonication may aid in dissolution. | |
| High Variability Between Replicates | Inconsistent Compound Concentration: Pipetting errors or incomplete mixing of stock solutions. | 1. Use calibrated pipettes and ensure thorough mixing of stock solutions before making dilutions.2. Prepare a master mix of the final treatment solution to add to all replicate wells. |
| Cell Health and Density: Variations in cell number or viability across wells. | 1. Ensure a uniform cell seeding density.2. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity of the compound or the solvent. |
Inconsistent In Vivo Results
| Problem | Potential Cause | Troubleshooting Steps |
| Variable Animal Response | Improper Formulation or Administration: Inconsistent dosing due to poor solubility or stability of the formulation. | 1. For intraperitoneal (i.p.) administration, ensure the compound is fully dissolved. A common formulation is a suspension in a vehicle like 0.5% methylcellulose.2. For oral administration, a homogeneous suspension is critical. A vehicle of CMC-Na can be used.[7]3. Prepare fresh formulations for each day of dosing to avoid degradation. |
| Animal-to-Animal Variability: Differences in metabolism, age, weight, or stress levels. | 1. Use a sufficient number of animals per group to ensure statistical power.2. Randomize animals into treatment groups.3. Acclimatize animals to the experimental conditions to minimize stress-induced variability. | |
| Lack of Expected Effect | Suboptimal Dose: The dose used may be too low to elicit a significant response. | 1. Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental paradigm. Doses in the range of 1-10 mg/kg have been used in rats.[3] |
| Biological Complexity: The NPY Y5 receptor may play a less dominant role in the specific physiological process being studied than anticipated. | 1. Consider the use of positive controls to validate the experimental model.2. Review the literature for the role of other NPY receptors (e.g., Y1) in your model system, as dual antagonism may be required for a more robust effect.[3] |
Experimental Protocols
Preparation of Stock Solutions
-
Compound Information:
-
Procedure for a 100 mM Stock Solution:
-
Weigh out 5.12 mg of this compound.
-
Dissolve in 100 µL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
In Vivo Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from general practices for administering hydrophobic compounds to rodents.
-
Materials:
-
This compound stock solution (e.g., 100 mg/mL in DMSO).
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure for a 5 mg/mL solution:
-
To prepare 1 mL of the final formulation, start with 50 µL of a 100 mg/mL stock solution of this compound in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each use.[4]
-
Visualizations
Signaling Pathway of NPY Y5 Receptor Antagonism
Caption: Mechanism of this compound as an NPY Y5 receptor antagonist.
Experimental Workflow for In Vivo Feeding Study
Caption: A typical workflow for an acute in vivo feeding study.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. What are NPY receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve CGP71683 hydrochloride bioavailability in vivo
Welcome to the technical support center for CGP71683 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this selective, non-peptide Neuropeptide Y (NPY) Y5 receptor antagonist.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound, focusing on challenges related to its bioavailability.
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our rodent model. What could be the cause and how can we address this?
Answer: Low and variable oral bioavailability is a common challenge for many small molecule drug candidates and can stem from several factors. For this compound, this is likely due to poor aqueous solubility and/or low intestinal permeability.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Confirm Solubility: Experimentally determine the kinetic and thermodynamic solubility of your drug batch in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Poor solubility is a primary reason for low dissolution and subsequent absorption.
-
Assess Permeability: Use a Caco-2 cell permeability assay to determine the compound's potential for intestinal absorption. Low permeability suggests the need for strategies to enhance transport across the gut wall.
-
-
Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution. Consider micronization or nanomilling of the this compound powder.
-
Amorphous Solid Dispersions: Formulating this compound with a hydrophilic polymer can create an amorphous solid dispersion, which can significantly improve its dissolution rate and solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble compounds. These formulations form fine emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.
-
Question: Our initial formulation attempts with simple aqueous suspensions are not yielding consistent results. What are the next logical steps in formulation development?
Answer: Moving beyond simple suspensions is crucial for compounds with potential bioavailability issues. A systematic approach to formulation development is recommended.
Recommended Formulation Workflow:
-
Co-solvent Systems: For initial in vivo screening, a co-solvent system (e.g., a mixture of water, ethanol, and polyethylene (B3416737) glycol) can be used to solubilize the compound. However, be aware that precipitation upon dilution in the gut can still be an issue.[1]
-
Surfactant Dispersions: Incorporating a surfactant can help to wet the drug particles and improve dissolution.[2][3]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.[4][5]
-
Nanoparticle Engineering: Formulating this compound into nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can improve its solubility, protect it from degradation, and potentially enhance its absorption.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and potent non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY Y5 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi proteins. Its activation by NPY leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. It can also activate other signaling pathways, including the MAP kinase (ERK1/2) and RhoA pathways, which are involved in processes like cell growth and motility.
Q2: Are there any known drug-drug interactions that could affect the bioavailability of this compound?
A2: While specific drug-drug interaction studies for this compound are not widely published, general principles of drug metabolism and transport should be considered. Co-administration with inhibitors or inducers of cytochrome P450 enzymes (if involved in its metabolism) or efflux transporters like P-glycoprotein in the gut could potentially alter its bioavailability. Preliminary in vitro metabolism and transporter interaction studies are recommended.
Q3: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of new this compound formulations?
A3: To assess bioavailability, you should compare the plasma concentration-time profiles after oral (PO) and intravenous (IV) administration. The key parameters to determine are:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
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Absolute Bioavailability (F%): Calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.
Q4: How can we improve the intestinal permeability of a compound like this compound?
A4: If low permeability is the rate-limiting step, consider the following strategies:
-
Permeation Enhancers: Co-administration with excipients that can transiently open the tight junctions between intestinal epithelial cells.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more permeable prodrug that is converted to the active compound in vivo.[4]
-
Mucoadhesive Formulations: These formulations increase the residence time of the drug at the site of absorption, which can lead to improved uptake.
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in the bioavailability of this compound using different formulation strategies.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Particle Size (nm) | Solubility in SIF (µg/mL) | Caco-2 Permeability (Papp x 10-6 cm/s) |
| Aqueous Suspension | 5250 ± 450 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Micronized Suspension | 850 ± 150 | 2.5 ± 0.5 | 1.3 ± 0.4 |
| Solid Dispersion | N/A | 25.6 ± 3.1 | 1.5 ± 0.3 |
| SEDDS Formulation | 45 ± 10 (emulsion droplet size) | 150.2 ± 12.5 | 4.8 ± 0.9 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg oral dose)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 35 ± 12 | 4.0 ± 1.5 | 180 ± 65 | 3.5% |
| Micronized Suspension | 98 ± 25 | 2.5 ± 1.0 | 510 ± 130 | 9.8% |
| Solid Dispersion | 255 ± 50 | 2.0 ± 0.5 | 1450 ± 280 | 27.9% |
| SEDDS Formulation | 610 ± 110 | 1.5 ± 0.5 | 3680 ± 550 | 70.8% |
(Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.)
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried product from the flask.
-
Pulverize the resulting solid using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a new this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: Intravenous (IV) and Oral (PO).
-
IV Group: Administer this compound at a dose of 2 mg/kg via a tail vein catheter.
-
PO Group: Administer the this compound formulation at a dose of 10 mg/kg via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software and determine the absolute bioavailability.
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CGP71683 Hydrochloride Off-Target Effects
Welcome to the technical support center for CGP71683 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and unexpected experimental outcomes when using this selective NPY Y5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. It exhibits significantly lower affinity for other NPY receptor subtypes such as Y1, Y2, and Y4, making it a valuable tool for studying the physiological roles of the Y5 receptor.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the NPY Y5 receptor. Could this be an off-target effect?
A2: While this compound is highly selective, it is possible that at certain concentrations or in specific experimental systems, it may interact with unintended molecular targets, leading to off-target effects. It is also important to consider that the NPY Y5 receptor may have functions in your specific model system that have not yet been fully characterized. This guide provides steps to investigate and troubleshoot such unexpected findings.
Q3: What are the known downstream signaling pathways of the NPY Y5 receptor?
A3: Activation of the NPY Y5 receptor, a G-protein coupled receptor (GPCR), has been shown to stimulate cell motility through the activation of RhoA, a small GTPase involved in cytoskeleton remodeling.[1][2][3] Additionally, Y5R activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the inhibition of cyclic AMP (cAMP).[4][5] Understanding these pathways is crucial to differentiate between on-target and potential off-target signaling events.
Q4: How can I be sure that the effect I'm seeing is due to Y5 receptor antagonism and not an off-target effect?
A4: To increase confidence in your results, consider the following controls:
-
Use a structurally different NPY Y5 antagonist: If a different antagonist for the same target produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the Y5 receptor. If the effect of this compound is lost in these cells, it is likely an on-target effect.
-
Dose-response curve: A clear dose-response relationship that aligns with the known IC50 of this compound for the Y5 receptor suggests an on-target effect.
Q5: Are there any published off-target screening data for this compound?
A5: Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinase panels, safety pharmacology screens) for this compound. Therefore, it is important for researchers to empirically determine the specificity of this compound in their experimental system.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting unexpected results that may be due to off-target effects of this compound.
Scenario 1: Unexpected Change in Cell Viability
You observe a significant decrease in cell viability after treating your cells with this compound, which is not a reported effect of NPY Y5 receptor antagonism in your cell type.
Caption: Troubleshooting workflow for unexpected changes in cell viability.
-
Verify Compound Integrity and Concentration: Ensure the compound is correctly stored and the stock solution concentration is accurate.
-
Perform Dose-Response and Time-Course Analysis: Determine the EC50 for the observed effect. If it is significantly different from the reported IC50 for Y5 receptor binding, it may suggest an off-target mechanism.
-
Use a Negative Control Cell Line: Test the effect of this compound on a cell line that does not express the NPY Y5 receptor. An effect in these cells would strongly indicate an off-target mechanism.
-
Orthogonal Validation: Use a structurally unrelated NPY Y5 receptor antagonist. If this compound does not produce the same effect, the original observation is more likely to be an off-target effect of this compound.
-
Genetic Validation: Use siRNA or CRISPR to knock down the NPY Y5 receptor. If the cytotoxic effect persists, it is not mediated by the Y5 receptor.
Scenario 2: Unexplained Activation of a Signaling Pathway
You observe the activation of a signaling pathway (e.g., phosphorylation of a kinase) that is not known to be downstream of the NPY Y5 receptor.
Caption: Troubleshooting workflow for unexpected signaling pathway activation.
-
Confirm Pathway Activation: Use multiple methods to confirm the activation of the signaling pathway (e.g., different antibodies, downstream targets).
-
Literature Review: Investigate potential crosstalk between the NPY Y5 receptor and the observed signaling pathway.
-
Use Pathway-Specific Inhibitors: Pre-treat cells with a known inhibitor of the unexpected pathway. If this blocks the effect of this compound, it suggests the compound is acting upstream of or on this pathway.
-
In Vitro Profiling: If resources permit, screen this compound against a panel of kinases or receptors to identify potential off-target interactions directly.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Primary Target | Neuropeptide Y (NPY) Y5 Receptor | |
| IC50 at rat Y5 | 1.4 nM | |
| IC50 at rat Y1 | 2765 nM | |
| IC50 at rat Y2 | 7187 nM | |
| IC50 at rat Y4 | 5637 nM | |
| Ki at Y5 receptor | 1.3 nM | [6][7] |
| Ki at Y1 receptor | >4000 nM | [6] |
| Ki at Y2 receptor | 200 nM | [6] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NPY Y5 receptor and potential off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY) and varying concentrations of unlabeled this compound to the membrane preparation.
-
Incubation: Incubate at room temperature for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[8][9][10][11]
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.[12][13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Diagrams
NPY Y5 Receptor On-Target Signaling
Caption: Simplified overview of NPY Y5 receptor on-target signaling pathways.
Investigating Potential Off-Target Kinase Activity
Caption: Logical diagram illustrating on-target versus potential off-target effects.
References
- 1. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 2. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assay and chemotherapeutics drugs treatment [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: CGP71683 Hydrochloride In Vivo Studies
Welcome to the technical support center for the use of CGP71683 hydrochloride in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on vehicle selection, formulation troubleshooting, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It displays over 1000-fold selectivity for the Y5 receptor subtype over Y1, Y2, and Y4 receptors.[1] Its mechanism of action involves blocking the signaling of NPY at the Y5 receptor, which is known to be involved in the regulation of food intake and energy homeostasis.[1]
Q2: What are the solubility properties of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM.[1] However, it is poorly soluble in aqueous solutions like water and ethanol. This necessitates the use of specific vehicle formulations for in vivo administration.
Q3: What are the recommended vehicle formulations for in vivo administration of this compound?
A3: Due to its hydrophobic nature, this compound requires a vehicle that can effectively solubilize it for in vivo delivery. Several formulations have been reported and are commonly used. The choice of vehicle will depend on the desired route of administration (e.g., intraperitoneal, oral) and the specific experimental requirements. Below are some commonly used vehicle formulations.
Data Presentation: Vehicle Formulations for this compound
| Vehicle Component | Formulation 1 (for Injection) | Formulation 2 (for Injection) | Formulation 3 (for Injection/Oral) |
| Primary Solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-Solvent(s) | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Base | 45% Saline | - | - |
| Achievable Solubility | ≥ 2.67 mg/mL (5.21 mM)[3] | ≥ 2.67 mg/mL (5.21 mM)[3] | ≥ 2.67 mg/mL (5.21 mM)[3] |
| Appearance | Clear solution[3] | Clear solution[3] | Clear solution[3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound formulations.
Issue 1: Precipitation or cloudiness of the formulation.
-
Possible Cause: Incomplete dissolution or the compound coming out of solution.
-
Troubleshooting Steps:
-
Order of Addition: Ensure that this compound is first completely dissolved in DMSO before adding other vehicle components.[4]
-
Gentle Heating and Sonication: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3][4] Be cautious with temperature to avoid compound degradation.
-
Fresh Solvents: Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1]
-
Maintain Temperature: Prepare and administer the formulation at a consistent temperature to prevent precipitation due to temperature changes.[4]
-
Issue 2: Vehicle-induced toxicity or adverse effects in animals.
-
Possible Cause: The vehicle components themselves can have biological effects.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiment to differentiate the effects of the vehicle from the effects of this compound.
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%.[5] High concentrations of DMSO can cause local irritation and systemic toxicity.[5]
-
Monitor for Toxicity: Observe animals for any adverse effects such as motor impairment, which has been reported with high concentrations of DMSO and PEG-400.
-
Alternative Vehicles: If toxicity is observed, consider trying an alternative vehicle formulation.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Variability in formulation preparation or administration.
-
Troubleshooting Steps:
-
Consistent Formulation Preparation: Prepare the formulation fresh for each experiment using a standardized protocol to ensure consistency.
-
Homogeneous Solution: Ensure the final formulation is a clear, homogeneous solution before administration.
-
Precise Administration: Use precise administration techniques to ensure accurate dosing.
-
Experimental Protocols
Below is a generalized protocol for an in vivo study investigating the effect of this compound on food intake. This protocol should be adapted based on specific research goals and institutional animal care guidelines.
Objective: To assess the effect of this compound on food intake in rodents.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline)
-
Sterile vials and syringes
-
Rodents (e.g., rats or mice)
-
Metabolic cages for food intake monitoring
-
Standard rodent chow
Methodology:
-
Animal Acclimation: Acclimate animals to individual housing and handling for at least one week prior to the experiment.
-
Formulation Preparation:
-
On the day of the experiment, prepare the this compound formulation and the vehicle control.
-
For example, using Formulation 1:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, add the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and Saline, vortexing thoroughly after each addition to ensure a clear and homogenous solution.
-
-
-
Dosing and Administration:
-
Divide animals into experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer the formulation or vehicle control via the chosen route (e.g., intraperitoneal injection). The volume of administration should be calculated based on the animal's body weight.
-
-
Food Intake Measurement:
-
Immediately after administration, place animals in metabolic cages with a pre-weighed amount of food.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.
-
Mandatory Visualization
NPY Y5 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the Neuropeptide Y (NPY) Y5 receptor. This compound acts as an antagonist at this receptor, blocking these downstream effects.
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Study
This diagram outlines the key steps in a typical in vivo experiment using this compound.
Caption: In Vivo Experimental Workflow.
Troubleshooting Logic for Formulation Issues
This diagram provides a logical workflow for troubleshooting common formulation problems.
Caption: Formulation Troubleshooting Logic.
References
Technical Support Center: Optimizing CGP71683 Hydrochloride Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the selective Neuropeptide Y (NPY) Y5 receptor antagonist, CGP71683 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective non-peptide, competitive antagonist of the Neuropeptide Y receptor type 5 (Y5R).[1][2] The Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein alpha subunit. Upon activation by its endogenous ligand, NPY, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the Y5 receptor, this compound blocks the effects of NPY and other Y5 agonists, thereby preventing the downstream signaling cascade.
Q2: How should I store and handle this compound to ensure its stability and activity?
A2: Proper storage and handling are critical to maintain the integrity of this compound. Variability in experimental results can often be traced back to improper storage. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years. Once dissolved, stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions daily.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[2] It is soluble in DMSO up to 100 mM. It is crucial to use fresh, high-quality DMSO, as it can be hygroscopic (absorb moisture), which can reduce the solubility of the compound.[2] The compound is practically insoluble in water and ethanol.[2]
Q4: I am observing high variability in my cell-based assay results. What are the common causes?
A4: High variability in cell-based assays can arise from several factors. Key areas to investigate include:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent and low passage number range.
-
Reagent Preparation: Inconsistent preparation of stock and working solutions of this compound can lead to significant variability. Always use calibrated pipettes and ensure the compound is fully dissolved.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities across all experiments.
-
Plate Effects: "Edge effects" in multi-well plates can cause variability. Consider avoiding the outer wells or filling them with a buffer.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls, and is at a level that does not affect cell viability or the assay readout.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Functional Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the prepared solutions for any precipitates. If observed, gently warm and/or sonicate the solution. Ensure the final assay concentration is below the solubility limit in the assay buffer. |
| Inaccurate Pipetting | Calibrate and regularly check all pipettes. Use reverse pipetting for viscous solutions like DMSO stock. |
| Cell Density Variation | Optimize and strictly adhere to a consistent cell seeding density for each experiment. High cell confluence can alter receptor expression and signaling. |
| Agonist Concentration | For antagonist assays, use a consistent concentration of the agonist (e.g., NPY) that elicits a submaximal response (typically EC50 to EC80). The calculated IC50 of the antagonist is sensitive to the agonist concentration used. |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50 value. Ensure that the top and bottom of the curve are well-defined. |
Issue 2: Low or No Antagonist Activity Detected
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution. Verify the storage conditions of the stock solution. |
| Incorrect Receptor Subtype | Confirm that the cell line used expresses the NPY Y5 receptor. If using a recombinant system, verify the expression of the Y5 receptor. CGP71683 is highly selective for Y5 over other NPY receptor subtypes. |
| Assay Window Too Small | Optimize the assay to achieve a robust signal-to-background ratio. For Gi-coupled cAMP assays, this may involve stimulating with forskolin (B1673556) to increase the basal cAMP level. |
| Insufficient Incubation Time | Optimize the pre-incubation time with this compound to ensure it reaches equilibrium with the receptor before adding the agonist. |
| Cellular Desensitization | Prolonged exposure to agonists can cause receptor desensitization. Ensure that the agonist stimulation time is appropriate for the assay. |
Quantitative Data Summary
The following table summarizes the binding affinity and potency of this compound for various NPY receptor subtypes, highlighting its selectivity for the Y5 receptor.
| Parameter | Receptor Subtype | Value (nM) | Assay Type |
| IC50 | Rat Y5 | 1.4 | Radioligand Binding |
| IC50 | Rat Y1 | 2765 | Radioligand Binding |
| IC50 | Rat Y2 | 7187 | Radioligand Binding |
| IC50 | Rat Y4 | 5637 | Radioligand Binding |
| Ki | Y5 | 1.3 | Cell-free assay |
Data sourced from Tocris Bioscience and Selleck Chemicals.[2]
Experimental Protocols
Key Experiment: In Vitro cAMP Functional Assay for this compound
This protocol describes a method to determine the potency (IC50) of this compound in a cell line expressing the human NPY Y5 receptor. As Y5R is a Gi-coupled receptor, its activation by an agonist like NPY will lead to a decrease in intracellular cAMP. An antagonist will block this effect.
Materials:
-
HEK293 cells stably expressing the human NPY Y5 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
NPY (human)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration range for the dose-response curve. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
Prepare a working solution of NPY at a concentration that gives an EC80 response.
-
Prepare a working solution of forskolin at a concentration that effectively stimulates adenylyl cyclase (e.g., 10 µM).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the NPY and forskolin co-stimulation solution to all wells (except for negative controls).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.
-
Visualizations
References
CGP71683 hydrochloride long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and use of CGP71683 hydrochloride.
Long-Term Storage Conditions
Proper storage of this compound is crucial for maintaining its stability and ensuring experimental reproducibility. Below is a summary of recommended storage conditions from various suppliers.
| Form | Supplier | Recommended Temperature | Duration | Notes |
| Solid (Powder) | Selleck Chemicals | -20°C | 3 years | |
| Tocris Bioscience | +4°C | |||
| Stock Solution | MedChemExpress | -80°C | 6 months | Sealed, away from moisture.[1] |
| -20°C | 1 month | Sealed, away from moisture.[1] | ||
| Selleck Chemicals | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues encountered during the storage and handling of this compound.
Question: Why do different suppliers recommend different storage temperatures for solid this compound?
Answer: The discrepancy in recommended storage temperatures for the solid compound (+4°C vs. -20°C) likely reflects different internal stability testing protocols and data interpretations by the suppliers.[2][3] For maximum long-term stability and to minimize degradation, storing the solid powder at -20°C is the more conservative and recommended approach, as indicated by Selleck Chemicals for up to 3 years of storage.[2][4] Storage at +4°C is generally suitable for shorter periods.
Question: I have been storing the solid this compound at +4°C. Is it still viable?
Answer: If you have been storing the solid compound at +4°C, it is likely still viable, especially if it has been for a shorter duration and the container has been kept tightly sealed to prevent moisture absorption. For long-term storage, it is advisable to move it to -20°C. If you observe any change in the physical appearance of the powder or encounter issues with its solubility or activity in your experiments, you should consider using a new vial.
Question: What is the best practice for storing stock solutions of this compound?
Answer: To ensure the stability of your stock solution, it is recommended to store it at -80°C for up to one year.[2] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] If -80°C storage is not available, -20°C is a viable alternative for shorter periods, typically up to one month.[1][2] Always ensure the vials are tightly sealed to prevent solvent evaporation and moisture contamination.
Question: My this compound stock solution appears to have precipitated after thawing. What should I do?
Answer: If you observe precipitation in your stock solution upon thawing, you can try to redissolve the compound by gently warming the vial and sonicating it.[1] If the precipitate does not redissolve, it may indicate that the compound has degraded or that the solvent has evaporated, leading to a supersaturated solution. In such cases, it is best to prepare a fresh stock solution.
Question: How should I prepare this compound for in vivo experiments?
Answer: It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[1] A common vehicle for administration involves a multi-solvent system. For example, a clear solution can be prepared using a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] The mixed solution should be used immediately for optimal results.[2]
Experimental Protocols
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Based on the molecular weight (512.07 g/mol ), calculate the required mass of the compound for your desired concentration and volume.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial. Use of moisture-absorbing DMSO can reduce solubility.[2]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]
Diagrams
Caption: Troubleshooting workflow for this compound storage and handling.
References
Validation & Comparative
A Comparative Guide to Selective GABA-B Receptor Antagonists
A Clarification on CGP71683 Hydrochloride: Initial assessment of the topic "this compound selectivity profile" in the context of GABA-B receptors has revealed a significant discrepancy in existing literature. Extensive database searches indicate that this compound is not a ligand for the GABA-B receptor but is, in fact, a highly selective antagonist for the Neuropeptide Y (NPY) Y5 receptor. This guide will therefore focus on established, selective antagonists for the GABA-B receptor to provide relevant comparative data for researchers in this field.
This guide provides a detailed comparison of the selectivity profiles of commonly used GABA-B receptor antagonists, supported by experimental data and protocols. The information is intended for researchers, scientists, and drug development professionals working on GABAergic neurotransmission.
Selectivity Profiles of GABA-B Receptor Antagonists
The following table summarizes the binding affinities of several well-characterized GABA-B receptor antagonists. Lower IC50 or Ki values indicate higher binding affinity.
| Compound | GABA-B IC50 | GABA-B pKi | Notes |
| CGP 55845 | 5 nM[1] | 8.35[1] | A potent and widely used selective GABA-B antagonist.[2] |
| SCH 50911 | 1.1 µM[3][4][5][6] | - | A selective, competitive, and orally active GABA-B antagonist.[4] It shows no significant affinity for GABA-A receptors at concentrations up to 100 µM.[4] |
| Saclofen (B1680481) | 7.8 µM[7] | - | A competitive GABA-B receptor antagonist.[7][8] It is considered less potent than newer antagonists like CGP 55845.[8][9] |
| 2-Hydroxysaclofen | - | - | A more potent antagonist than Saclofen.[2][9] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a generalized protocol for determining the binding affinity of a compound for the GABA-B receptor.
Radioligand Binding Assay for GABA-B Receptors
Objective: To determine the affinity (Ki or IC50) of a test compound for the GABA-B receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Biological Sample: Rat brain membranes or cell lines expressing recombinant human GABA-B receptors.
-
Radioligand: [3H]CGP54626, a high-affinity GABA-B receptor antagonist.[10]
-
Test Compounds: Unlabeled GABA-B receptor antagonists (e.g., CGP 55845, SCH 50911, Saclofen).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., GABA or baclofen) to saturate all specific binding sites.
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Assay Buffer: Tris-HCl buffer containing divalent cations like Ca2+ and Mg2+.[10]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membranes multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.[11]
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.[11]
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, the radioligand ([3H]CGP54626) at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of an unlabeled GABA-B ligand.
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.[12]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.
-
GABA-B Receptor Signaling Pathway and Experimental Workflow
GABA-B Receptor Signaling
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system.[13] They function as obligate heterodimers of GABA-B1 and GABA-B2 subunits.[13] Upon activation by an agonist, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[13] These subunits then modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It inhibits presynaptic voltage-gated Ca2+ channels (N-type and P/Q-type), which reduces neurotransmitter release.[14] It also activates postsynaptic G-protein-gated inwardly rectifying K+ (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[13]
References
- 1. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. GABA-B Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 3. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
A Comparative Guide to NPY Y5 Receptor Antagonists: CGP71683 Hydrochloride and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in the regulation of food intake and energy homeostasis. Its potential as a therapeutic target for obesity and related metabolic disorders has led to the development of numerous antagonists. This guide provides an objective comparison of CGP71683 hydrochloride with other notable NPY Y5 receptor antagonists, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to NPY Y5 Receptor Antagonism
Neuropeptide Y is a potent orexigenic peptide, and its effects on appetite are primarily mediated through the Y1 and Y5 receptors.[1] Antagonism of the Y5 receptor is therefore a key strategy for developing anti-obesity therapeutics.[2][3] An ideal NPY Y5 antagonist should exhibit high potency, selectivity over other NPY receptor subtypes (Y1, Y2, Y4) to minimize off-target effects, and favorable pharmacokinetic properties for in vivo applications.
Comparative Analysis of NPY Y5 Antagonists
This section details the performance of this compound in comparison to other well-characterized NPY Y5 antagonists: L-152,804, MK-0557, FMS-586, and Velneperit (S-2367).
Binding Affinity and Selectivity
The binding affinity (Ki or IC50) of an antagonist to its target receptor is a primary measure of its potency. High selectivity for the Y5 receptor over other NPY receptor subtypes is critical to avoid confounding results from interactions with Y1, Y2, or Y4 receptors, which have distinct physiological roles.
| Compound | Species | Y5 Receptor Affinity (Ki/IC50, nM) | Y1 Receptor Affinity (Ki/IC50, nM) | Y2 Receptor Affinity (Ki/IC50, nM) | Y4 Receptor Affinity (Ki/IC50, nM) | Selectivity for Y5 (Fold vs Y1/Y2/Y4) |
| CGP71683A | Rat | 1.4 (IC50) | 2765 | 7187 | 5637 | >1000-fold vs Y1, Y2, Y4 |
| L-152,804 | Human | 26 (Ki) | >10,000 | >10,000 | >10,000 | >380-fold |
| Rat | 31 (Ki) | - | - | - | - | |
| MK-0557 | Human | 1.3 (Ki) / 1.6 (Ki) | >10,000 | >10,000 | >10,000 | >6250-fold |
| FMS-586 | Human | 4.3 (IC50) | High | High | - | Highly selective vs Y1, Y2 |
| Velneperit (S-2367) | - | High Affinity | - | - | - | Orally active, brain-penetrant |
Data compiled from multiple sources.[1][4][5][6][7][8][9][10]
Key Observations:
-
CGP71683A demonstrates high potency for the rat Y5 receptor with excellent selectivity over other NPY receptor subtypes.
-
MK-0557 exhibits very high potency for the human Y5 receptor and outstanding selectivity.[4]
-
L-152,804 is a potent and selective Y5 antagonist, though its affinity is slightly lower than CGP71683A and MK-0557.[6]
-
FMS-586 shows high affinity and selectivity for the Y5 receptor.[5]
-
While specific binding affinity data for Velneperit (S-2367) is less consistently reported, it is recognized as a potent and orally active antagonist.[1][9]
In Vivo Efficacy
The ultimate test of an NPY Y5 antagonist is its ability to modulate feeding behavior and body weight in animal models.
| Compound | Animal Model | Key Findings |
| CGP71683A | Lean, free-feeding, and fasted rats | Potently inhibits NPY-induced food intake. |
| L-152,804 | Diet-induced obese mice | Causes weight loss by modulating both food intake and energy expenditure. |
| MK-0557 | Diet-induced obese mice | Significantly suppresses body weight gain.[4] However, clinical trials in humans showed only modest weight loss.[11][12][13] |
| FMS-586 | Normal rats | Dose-dependently suppresses fasting-induced hyperphagia and spontaneous daily food intake.[5] |
| Velneperit (S-2367) | Diet-induced obese mice | Significantly inhibits weight gain. Phase II clinical trials showed a statistically significant reduction in body weight.[3] |
Key Observations:
-
All compared antagonists have demonstrated efficacy in reducing food intake and/or body weight in rodent models of obesity.
-
The clinical outcomes for MK-0557 and Velneperit highlight the challenge of translating preclinical efficacy to clinically meaningful weight loss in humans.[3][11][12]
Pharmacokinetic Profile
A suitable pharmacokinetic profile, including oral bioavailability and brain penetrability, is essential for in vivo studies.
| Compound | Key Pharmacokinetic Properties |
| This compound | Brain penetrant. |
| L-152,804 | Orally active and brain penetrable.[6][14] |
| MK-0557 | Orally available.[4] |
| FMS-586 | Sufficient oral availability and brain permeability.[5] |
| Velneperit (S-2367) | Orally active and penetrates the blood-brain barrier.[1] |
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This initiates downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which are involved in regulating cellular processes like proliferation and migration.
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of NPY Y5 antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for the NPY Y5 receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human or rat NPY Y5 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY) and a range of concentrations of the unlabeled antagonist.
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the NPY-induced inhibition of cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shionogi.com [shionogi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization and feeding-suppressive property of FMS586 [3-(5,6,7,8-tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea hydrochloride], a novel, selective, and orally active antagonist for neuropeptide Y Y5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Velneperit - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Velneperit - AdisInsight [adisinsight.springer.com]
- 11. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 12. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to NPY Y5 Receptor Antagonists: CGP71683 Hydrochloride vs. Velneperit (S-2367)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent non-peptide antagonists of the Neuropeptide Y (NPY) Y5 receptor: CGP71683 hydrochloride and velneperit (B1683484) (S-2367). Both compounds have been instrumental in elucidating the role of the Y5 receptor in energy homeostasis and have been investigated as potential anti-obesity therapeutics. This document synthesizes key experimental data on their pharmacological profiles, including binding affinities, in vitro potency, and in vivo efficacy, to assist researchers in selecting the appropriate tool for their studies.
Introduction
Neuropeptide Y is a potent orexigenic peptide in the central nervous system, with its effects on food intake primarily mediated through the Y1 and Y5 receptors.[1][2] The NPY Y5 receptor, a G-protein coupled receptor, has been a significant target for the development of anti-obesity drugs.[1] this compound and velneperit (S-2367) are selective antagonists developed to probe the function of this receptor and for potential therapeutic applications.
This compound is recognized for its high potency and selectivity for the NPY Y5 receptor.[3][4] It has been widely used as a research tool to investigate the physiological roles of the Y5 receptor.
Velneperit (S-2367) is an orally active NPY Y5 receptor antagonist capable of penetrating the blood-brain barrier.[5] Developed by Shionogi, it progressed to Phase II clinical trials for the treatment of obesity.[6] Although the trials did not lead to its market approval due to modest weight loss results, the development of velneperit provided valuable insights into the therapeutic potential and challenges of targeting the NPY Y5 receptor.[6][7]
Data Presentation
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Velneperit (S-2367) | Reference |
| Target | Neuropeptide Y (NPY) Y5 Receptor | Neuropeptide Y (NPY) Y5 Receptor | [3][5] |
| Mechanism of Action | Competitive Antagonist | Antagonist | [8] |
| Binding Affinity (Ki) | 1.3 nM (rat Y5) | High affinity (specific Ki not available in cited literature) | [8][9] |
| Potency (IC50) | 1.4 nM (rat Y5) | Potent (specific IC50 not available in cited literature) | [3][4] |
| Selectivity | >1000-fold selective over Y1, Y2, and Y4 receptors (IC50s: Y1=2765 nM, Y2=7187 nM, Y4=5637 nM) | Selective for Y5 receptor | [3][4] |
Table 2: In Vivo Efficacy and Pharmacokinetic Profile
| Parameter | This compound | Velneperit (S-2367) | Reference |
| Animal Model | Rats | Mice and Rats | [3][4][5] |
| Route of Administration | Intraperitoneal (i.p.) | Oral (p.o.) and Intraperitoneal (i.p.) | [3][4][5] |
| Efficacy | Potently inhibits NPY-induced food intake in diabetic, free-feeding, and fasted rats.[3][4] Dose-dependently decreased nocturnal and fasting-induced food intake.[10] | Significantly inhibits weight gain in diet-induced obese mice.[5] Ineffective in mice on a regular diet and in genetically obese mice.[5] | [3][4][5][10] |
| Brain Penetration | Implied by central effects | Yes, penetrates the blood-brain barrier | [5] |
| Brain Receptor Occupancy | Not specified | 80-90% at 100 mg/kg (p.o.) in mice and rats | [5] |
| Plasma Concentration | Not specified | Sustained elevated plasma concentrations for up to 15 hours at 100 mg/kg (p.o.) in mice and rats | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay (for this compound)
This protocol is based on the methodology described by Dumont et al. (2000).[7]
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with the rat NPY Y1, Y2, Y4, or Y5 receptor cDNA. Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer.
-
Binding Reaction: The binding assay is performed in a final volume of 500 µL containing membrane protein (approximately 20-40 µg), radioligand ([¹²⁵I][Leu³¹,Pro³⁴]PYY, ~25 pM), and varying concentrations of the competing ligand (this compound).
-
Incubation: The reaction mixture is incubated at room temperature for 90-120 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled NPY (e.g., 1 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Food Intake Study (for this compound)
This protocol is based on the methodology described by Criscione et al. (1998) and Kask et al. (2001).[3][10]
-
Animals: Male Wistar rats are used. The animals are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline or DMSO/water mixture) and administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg. Control animals receive the vehicle.
-
Food Intake Measurement:
-
Nocturnal Food Intake: Pre-weighed food is provided at the beginning of the dark cycle, and the remaining food is weighed at the end of the dark cycle to determine the amount consumed.
-
Fasting-Induced Food Intake: Animals are fasted for a period (e.g., 24 hours) with free access to water. The test compound or vehicle is administered before re-introducing a pre-weighed amount of food. Food intake is then measured at specific time points (e.g., 1, 2, 4, and 24 hours) after food presentation.
-
-
Data Analysis: The amount of food consumed is calculated and expressed as grams per kilogram of body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between the drug-treated and vehicle-treated groups.
In Vivo Diet-Induced Obesity Study (for velneperit)
This protocol is based on the methodology described in a study by Ishihara et al. (2006) which evaluated a Y5 antagonist with a similar profile to velneperit.[5]
-
Animals: Male C57BL/6J mice are used.
-
Diet: Mice are fed a moderate high-fat (MHF) diet to induce obesity. A control group is maintained on a regular diet.
-
Drug Administration: Velneperit is administered orally (p.o.) once daily for a period of several weeks (e.g., 2 weeks) at doses ranging from 30 to 100 mg/kg. The control group receives the vehicle.
-
Measurements:
-
Body Weight: Body weight is measured daily or several times a week.
-
Food Intake: Daily food intake is measured by weighing the remaining food.
-
Adiposity: At the end of the study, fat pads (e.g., epididymal, retroperitoneal) are dissected and weighed.
-
Plasma Parameters: Blood samples are collected to measure plasma levels of insulin, glucose, and lipids.
-
-
Data Analysis: Changes in body weight, food intake, fat pad weight, and plasma parameters are compared between the velneperit-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
Both this compound and velneperit (S-2367) are valuable tools for investigating the NPY Y5 receptor.
This compound stands out for its well-characterized high potency and selectivity in vitro, making it an excellent choice for mechanistic studies and as a reference compound in screening assays. Its efficacy in reducing food intake in various rat models has been robustly demonstrated.
Velneperit (S-2367) offers the advantage of being orally active and brain-penetrant, which has enabled its evaluation in longer-term in vivo studies and clinical trials. While its clinical development for obesity was halted, the data generated from studies with velneperit provide crucial insights into the translation of preclinical findings to human outcomes. The observation that it is a surmountable antagonist suggests a different mode of interaction with the receptor compared to insurmountable antagonists, a factor that may influence in vivo efficacy and duration of action.[9]
The choice between these two compounds will depend on the specific research question. For fundamental in vitro studies requiring a highly potent and selective antagonist, this compound is a well-established option. For in vivo studies in mice requiring oral administration and investigation of chronic effects on body weight, velneperit, despite its clinical outcome, remains a relevant and informative tool. Researchers should carefully consider the available data and the specific requirements of their experimental design when selecting between these two important NPY Y5 receptor antagonists.
References
- 1. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Venetoclax, a Novel BCL-2 Inhibitor, in Patients With Relapsed or Refractory Chronic Lymphocytic Leukemia or Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Velneperit - Immunomart [immunomart.com]
- 5. frontiersin.org [frontiersin.org]
- 6. thno.org [thno.org]
- 7. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NPY Y5 Receptor Antagonists: CGP71683 Hydrochloride vs. Lu AA33810
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent non-peptide, selective neuropeptide Y (NPY) Y5 receptor antagonists: CGP71683 hydrochloride and Lu AA33810. The objective is to present a data-driven analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), with the Y5 receptor subtype being a key mediator of NPY's effects on food intake and energy homeostasis.[1][2] Consequently, NPY Y5 receptor antagonists have been a focus of research for the development of anti-obesity therapeutics.[3][4] this compound and Lu AA33810 are two such antagonists that have been instrumental in elucidating the role of the Y5 receptor in various physiological processes. While both compounds exhibit high affinity and selectivity for the NPY Y5 receptor, they have been predominantly investigated in different therapeutic contexts, with CGP71683 largely studied for its impact on feeding behavior and Lu AA33810 for its potential in mood disorders.[5][6]
Comparative Performance Data
The following tables summarize the quantitative data available for this compound and Lu AA33810, focusing on their binding affinity and functional antagonism at the NPY Y5 receptor.
Table 1: NPY Y5 Receptor Binding Affinity
| Compound | Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Citation(s) |
| This compound | NPY Y5 | Rat | 1.3 | 1.4 | [7] |
| NPY Y1 | Rat | >4000 | 2765 | [7] | |
| NPY Y2 | Rat | 200 | 7187 | [7] | |
| NPY Y4 | Rat | - | 5637 | [7] | |
| Lu AA33810 | NPY Y5 | Rat | 1.5 | - | [7] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of the binding affinity of an antagonist to its receptor. Lower values indicate higher affinity.
Signaling Pathways and Mechanism of Action
Both this compound and Lu AA33810 are competitive antagonists at the NPY Y5 receptor. This Gi protein-coupled receptor, upon activation by NPY, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq, leading to the mobilization of intracellular calcium. As antagonists, these compounds bind to the Y5 receptor and block the downstream signaling cascades initiated by NPY.
References
- 1. | BioWorld [bioworld.com]
- 2. Neuropeptide Y Y5 receptor antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel neuropeptide Y Y5 receptor antagonist Lu AA33810 [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Binding Affinity of NPY Y5 Receptor Antagonysts
A Comprehensive Guide to Neuropeptide Y Y5 Receptor Antagonists: Binding Affinity and Experimental Protocols
For researchers and scientists engaged in the fields of neuroscience, metabolism, and drug development, the Neuropeptide Y (NPY) Y5 receptor presents a compelling target for therapeutic intervention. This G-protein coupled receptor is intricately involved in the regulation of food intake, anxiety, and other physiological processes. The development of selective antagonists for the Y5 receptor is a key area of research for potential treatments of obesity and related metabolic disorders. This guide provides an objective comparison of the binding affinities of various NPY Y5 receptor antagonists, supported by experimental data. It also details the methodologies for the key binding assays and visualizes the associated signaling pathway.
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value signifies a higher binding affinity. The following table summarizes the reported binding affinities of several prominent NPY Y5 receptor antagonists.
| Antagonist | Receptor Species | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| CGP71683 | Human | 1.3 | A competitive antagonist with high selectivity over Y1 and Y2 receptors. | |
| MK-0557 | Human | 1.6 | A highly selective, orally available antagonist.[1] | |
| Lu AA33810 | Rat | 1.5 | A selective, orally active, and brain-penetrant antagonist.[1] | |
| NTNCB | Human | 8 | A potent and selective antagonist.[1] | |
| L-152,804 | Human | 26 | An orally active and selective antagonist.[1] | |
| FMS-586 | Human | 4.3 | A novel tetrahydrocarbazole derivative.[2] | |
| Velneperit (S-2367) | Not Specified | High Affinity | An orally active antagonist that can penetrate the blood-brain barrier.[3][4] | |
| S-234462 | Not Specified | High Affinity | An insurmountable antagonist with a slower dissociation from the Y5 receptor compared to S-2367.[4] |
Note: The binding affinity values can vary between different studies due to variations in experimental conditions, such as the radioligand used, the source of the receptor (e.g., cell lines, brain tissue), and the assay buffer composition.
Experimental Protocols: Radioligand Binding Assay for NPY Y5 Receptor
The determination of binding affinity for NPY Y5 receptor antagonists is predominantly carried out using competitive radioligand binding assays. This technique measures the ability of a non-labeled compound (the antagonist) to displace a radiolabeled ligand that is known to bind to the receptor.
I. Materials and Reagents
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat NPY Y5 receptor cDNA.
-
Radioligand: Typically [¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY) or a more Y5-selective radioligand such as [¹²⁵I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP.[5]
-
Non-labeled Ligands: NPY Y5 receptor antagonists (test compounds) and a reference non-labeled ligand for determining non-specific binding (e.g., a high concentration of unlabeled NPY or PYY).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for gamma counting.
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Homogenizer (for tissue preparations)
-
96-well microplates
-
Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Gamma counter
-
II. Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay for the NPY Y5 receptor.
III. Step-by-Step Procedure
-
Membrane Preparation:
-
Harvest cultured cells expressing the NPY Y5 receptor or dissect the desired tissue (e.g., rat brain).[6]
-
Homogenize the cells or tissue in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: A fixed concentration of radioligand and binding buffer.
-
Non-specific Binding: A fixed concentration of radioligand and a high concentration of a non-labeled NPY Y5 receptor ligand (e.g., 1 µM NPY).
-
Competition: A fixed concentration of radioligand and varying concentrations of the test antagonist.
-
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit.[9] Activation of the Y5 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This, in turn, reduces the activity of protein kinase A (PKA).
In addition to the canonical Gαi pathway, NPY Y5 receptor activation has been shown to modulate other signaling cascades. These include the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11] DAG activates protein kinase C (PKC), which can then activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2).[11] Furthermore, NPY Y5 receptor stimulation has been demonstrated to activate the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell migration.[9]
The following diagram illustrates the key signaling pathways downstream of NPY Y5 receptor activation.
References
- 1. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 2. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for CGP71683 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments essential for the robust investigation of CGP71683 hydrochloride, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the design and interpretation of studies utilizing this compound.
Introduction to this compound
This compound is a critical tool in elucidating the physiological roles of the NPY Y5 receptor, which is implicated in various processes, including appetite regulation, anxiety, and cell motility.[1] To ensure the validity of experimental findings with this compound, appropriate control experiments are paramount. This guide outlines the necessary positive, negative, and comparative controls for both in vivo and in vitro studies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from representative studies, comparing the effects of this compound with various controls.
In Vivo Studies: Food Intake Regulation
The primary in vivo application of this compound is the study of feeding behavior. A typical experiment involves administering the compound to animal models and measuring subsequent food consumption.
Table 1: Effect of CGP71683A on Food Intake in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Food Intake (g) over 2 hours (Fasting-induced) | Percentage of Vehicle Control |
| Vehicle Control | - | 5.5 ± 0.4 | 100% |
| CGP71683A | 1 | 4.2 ± 0.5* | 76% |
| CGP71683A | 3 | 3.1 ± 0.6 | 56% |
| CGP71683A | 10 | 2.0 ± 0.4 | 36% |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data adapted from a study on nocturnal and fasting-induced food intake in rats.[1]
Table 2: Comparison of NPY Y5 Receptor Antagonists on Weight Regain (Human Clinical Trial)
| Treatment Group | Dose | Mean Weight Change from End of VLCD to Week 52 (kg) |
| Placebo | - | +3.1 (95% CI: 2.1, 4.0) |
| MK-0557 | 1 mg/day | +1.5 (95% CI: 0.5, 2.4)* |
*p = 0.014 vs. Placebo. VLCD: Very-Low-Calorie Diet. Data from a 52-week clinical trial on the effect of MK-0557 on weight regain.[2]
Table 3: Effect of a Selective NPY Y5 Receptor Agonist on Food Intake in Rats
| Treatment Group | Dose (nmol, i.c.v.) | Food Intake (g) over 4 hours |
| Vehicle Control | - | ~1.0 |
| [D-Trp32]NPY | 2.0 | ~9.0 |
| [D-Trp32]NPY | 6.0 | ~11.0 |
*p < 0.05 vs. Vehicle Control. i.c.v.: intracerebroventricular. Data adapted from a study investigating the orexigenic effects of a selective Y5 agonist.
In Vitro Studies: Receptor Binding and Cell Migration
In vitro assays are crucial for characterizing the specificity and cellular effects of this compound.
Table 4: Selectivity Profile of CGP71683A for NPY Receptors
| Receptor Subtype | Ki (nM) |
| NPY Y5 | 1.4 |
| NPY Y1 | >1000 |
| NPY Y2 | >1000 |
| NPY Y4 | >1000 |
Data from receptor binding assays demonstrating the high selectivity of CGP71683A for the Y5 receptor.[3]
Experimental Protocols
Detailed methodologies are provided below for key experiments to ensure reproducibility and accurate comparison.
In Vivo Food Intake Study in Rodents
Objective: To assess the effect of this compound on food intake.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water)
-
Positive Control (Optional): NPY or a selective Y5 receptor agonist (e.g., [D-Trp32]NPY)
-
Experimental Animals: Male Wistar or Sprague-Dawley rats (250-300g)
-
Metabolic cages for individual housing and food intake measurement
-
Standard rat chow
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and handling.
-
Fasting: For fasting-induced feeding studies, withhold food for a predetermined period (e.g., 18-24 hours) with free access to water.
-
Compound Administration:
-
Prepare fresh solutions of this compound and the vehicle control on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). For central administration studies, intracerebroventricular (i.c.v.) injection is used.
-
-
Food Presentation: Immediately after administration, provide a pre-weighed amount of standard rat chow.
-
Data Collection: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours). Account for any spillage.
-
Positive Control (for antagonist validation):
-
Administer the NPY Y5 receptor agonist (e.g., i.c.v. injection of NPY or [D-Trp32]NPY) to a separate group of animals to induce feeding.
-
In another group, pre-treat with this compound before administering the agonist to confirm the antagonist's ability to block the agonist-induced feeding response.
-
In Vitro Cell Migration (Boyden Chamber) Assay
Objective: To evaluate the effect of this compound on NPY-induced cancer cell migration.
Materials:
-
This compound
-
NPY (chemoattractant)
-
Cancer cell line expressing NPY Y5 receptors (e.g., neuroblastoma or breast cancer cell lines)
-
Boyden chambers (transwell inserts with a porous membrane, typically 8 µm pores)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Staining solution (e.g., Crystal Violet or Diff-Quik)
-
Microscope and imaging software
Procedure:
-
Cell Culture: Culture the cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 18-24 hours.
-
Assay Setup:
-
Place the transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add medium containing the chemoattractant (NPY). For the negative control, add serum-free medium without NPY.
-
-
Cell Seeding and Treatment:
-
Harvest the starved cells and resuspend them in serum-free medium.
-
Pre-incubate the cell suspension with different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Seed the treated cells into the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours, depending on the cell type).
-
Analysis:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields for each insert.
-
Calculate the percentage of migration inhibition by this compound compared to the vehicle-treated, NPY-stimulated control.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to this compound studies.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: In Vivo Food Intake Experimental Workflow.
References
- 1. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
Comparative Analysis of CGP71683 Hydrochloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of CGP71683 hydrochloride, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. Understanding the selectivity of a compound is critical for interpreting experimental results and predicting potential off-target effects in drug development. This document summarizes available quantitative data, outlines typical experimental protocols for assessing receptor binding, and visualizes the primary signaling pathway.
High Selectivity for the NPY Y5 Receptor
This compound demonstrates exceptional selectivity for the NPY Y5 receptor over other NPY receptor subtypes. Experimental data from radioligand binding assays consistently show a significantly higher affinity for the Y5 receptor compared to Y1, Y2, and Y4 receptors. This high degree of selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the NPY Y5 receptor.
Table 1: Comparative Binding Affinities of this compound at NPY Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Selectivity vs. Y5 |
| NPY Y5 | 1.4 | - |
| NPY Y1 | 2765 | >1975-fold |
| NPY Y2 | 7187 | >5133-fold |
| NPY Y4 | 5637 | >4026-fold |
Data sourced from studies on cloned rat receptors.
Cross-Reactivity with Other Receptor Families
An isolated product listing has referred to this compound as a selective α2-adrenergic antagonist; however, supporting quantitative binding data or functional assay results to substantiate this claim have not been identified in the public domain. Therefore, researchers should exercise caution and independently validate any potential activity at adrenergic or other non-NPY receptors if relevant to their studies.
Experimental Protocols: Assessing Receptor Cross-Reactivity
The determination of receptor binding affinity and selectivity, as presented in Table 1, is typically conducted using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[1]
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are harvested.
-
The cells are homogenized in a cold buffer solution containing protease inhibitors to lyse the cells and release the membranes.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[2]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand known to bind to the target receptor is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.[2]
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[2]
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a typical radioligand binding assay.
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neuropeptide Y, the Y5 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y5 receptor has been shown to mobilize intracellular calcium and activate downstream signaling pathways, including the RhoA and Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell growth and migration.
Caption: Simplified NPY Y5 receptor signaling pathway.
References
Confirming NPY Y5 Receptor Blockade: A Comparative Guide to CGP71683 Hydrochloride and Other Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CGP71683 hydrochloride and other key antagonists used to study the Neuropeptide Y (NPY) Y5 receptor. This document summarizes key performance data, details experimental protocols, and visualizes critical pathways and workflows to aid in the selection of the most appropriate pharmacological tools for NPY Y5 receptor research.
Introduction to NPY Y5 Receptor Antagonism
The Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR), is a significant target in neuroscience and metabolic research, primarily implicated in the regulation of food intake and energy homeostasis. Blockade of this receptor is a key strategy for investigating its physiological roles and for the development of therapeutics targeting obesity and related disorders. This compound has emerged as a potent and selective non-peptide antagonist for the NPY Y5 receptor. This guide provides a detailed comparison of its pharmacological profile with other notable Y5 receptor antagonists: L-152,804, MK-0557, and Velneperit (S-2367).
Comparative Analysis of NPY Y5 Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific and effective blockade of the NPY Y5 receptor. The following tables summarize the binding affinities and functional potencies of this compound and its alternatives.
Table 1: In Vitro Binding Affinity of NPY Y5 Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species | Notes |
| This compound | NPY Y5 | 1.3 | Rat | Highly selective over Y1 (>4000 nM) and Y2 (200 nM) receptors.[1] |
| L-152,804 | NPY Y5 | 26 | Human | Displays >300-fold selectivity over hY1, hY2, and hY4 receptors.[2][3] |
| NPY Y5 | 31 | Rat | ||
| MK-0557 | NPY Y5 | 1.6 | Human | Highly selective; no significant binding to hNPY1R, hNPY2R, hNPY4R, or mNPY6R at 10 µM.[2] |
| Velneperit (S-2367) | NPY Y5 | - | - | Data on specific Ki values are limited in the provided search results. |
Table 2: In Vitro Functional Antagonism of NPY Y5 Receptor
| Compound | Assay Type | IC50 (nM) | Cell Line | Species |
| This compound | - | - | - | Specific IC50 data from cAMP assays were not prominently available in search results. |
| L-152,804 | Calcium Mobilization | 210 | LMtk cells expressing human Y5R | Human |
| MK-0557 | - | - | - | Specific IC50 data from functional assays were not prominently available in search results. |
| Velneperit (S-2367) | cAMP Assay | 10.6 | Cells stably expressing human Y5R | Human |
Table 3: In Vivo Efficacy of NPY Y5 Receptor Antagonists on Food Intake
| Compound | Animal Model | Administration Route | Dose Range | Observed Effect |
| This compound | Obese Zucker fa/fa rats | Intracerebroventricular (i.c.v.) | 30-300 nmol/kg | Dose-dependent decrease in food intake.[4] |
| L-152,804 | Satiated SD rats | i.c.v. or Oral | 30 µg (i.c.v.), 10 mg/kg (oral) | Significantly inhibited food intake evoked by a Y4/Y5 agonist.[5] |
| Diet-induced obese mice | Oral | 10-30 mg/kg | Dose-dependent inhibition of NPY-induced hyperphagia.[6] | |
| MK-0557 | Diet-induced obese (DIO) mice | Oral (p.o.) | 30 mg/kg daily | Caused a 40% reduction in body-weight gain at day 35.[2][7] |
| Velneperit (S-2367) | Diet-induced obese mice | Oral (p.o.) | 30-100 mg/kg daily for 2 weeks | Significantly inhibited weight gain.[8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of NPY Y5 receptor blockade and the experimental approaches used for its characterization, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuropeptide Y (NPY)-induced feeding behavior in female rats: comparison with human NPY ([Met17]NPY), NPY analog ([norLeu4]NPY) and peptide YY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
